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4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine Documentation Hub

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  • Product: 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Core Science & Biosynthesis

Foundational

chemical properties of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

A Strategic Scaffold for Divergent Library Synthesis in Kinase Inhibitor Discovery [1] Executive Summary In the landscape of modern medicinal chemistry, 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine (referred to her...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Divergent Library Synthesis in Kinase Inhibitor Discovery [1]

Executive Summary

In the landscape of modern medicinal chemistry, 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine (referred to hereafter as BFPM ) represents a "privileged intermediate."[1] Its value lies not merely in its structural components but in its orthogonal reactivity profile .

The molecule features three distinct functional domains:[1]

  • The Morpholine Tail: A solubility-enhancing motif that modulates lipophilicity (logD) and often interacts with solvent-exposed regions of target proteins.[1]

  • The 2-Fluoro Handle: A highly activated site for Nucleophilic Aromatic Substitution (

    
    ), enabled by the electron-deficient pyridine ring.[1]
    
  • The 5-Bromo Handle: A classic electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide dissects the chemical behavior of BFPM, providing validated protocols and mechanistic insights to maximize its utility in drug development.[1]

Physicochemical Profile & Structural Analysis[1][2]

Understanding the electronic landscape of BFPM is prerequisite to successful functionalization.[1]

PropertyValue (Experimental/Predicted)Significance
Molecular Formula

Core composition.[1][2][3][4]
Molecular Weight 275.12 g/mol Fragment-like; allows room for MW growth in lead optimization.
cLogP ~1.8 (Predicted)Moderate lipophilicity; ideal for CNS or orally bioavailable targets.[1]
TPSA ~32

High membrane permeability potential.
pKa (Morpholine N) ~7.2Partially ionized at physiological pH; aids solubility.[1]
pKa (Pyridine N) < 2.0Highly suppressed by the adjacent 2-F and 5-Br electron-withdrawing groups (EWG).[1]

The Fluorine Effect: The fluorine atom at position C2 is critical.[1] Unlike chlorine, fluorine is a strong


-acceptor but a 

-donor.[1] In the pyridine ring, the strong inductive effect (-I) significantly lowers the LUMO energy at C2, making it highly susceptible to nucleophilic attack, while simultaneously reducing the basicity of the pyridine nitrogen, preventing non-specific binding to metal catalysts.[1]
Synthetic Architecture

The most robust route to BFPM is the Reductive Amination of 5-bromo-2-fluoropyridine-3-carbaldehyde.[1] While alkylation (using benzyl halides) is possible, it often leads to over-alkylation or elimination byproducts.[1]

Protocol: Reductive Amination (Self-Validating System)

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance.[1] Acetic acid is used to activate the imine formation without protonating the morpholine to the point of deactivation.[1]

Materials:

  • 5-Bromo-2-fluoropyridine-3-carbaldehyde (1.0 equiv)[1]

  • Morpholine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (Catalytic, 0.1 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the aldehyde in DCM (0.1 M concentration). Add Morpholine and AcOH. Stir at Room Temperature (RT) for 1 hour.
    
    • Checkpoint: Monitor by TLC or LCMS.[5] You should see the disappearance of the aldehyde peak.[1] The imine intermediate may be unstable/transient.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Exothermic).[1]

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench & Workup: Quench with saturated aqueous

    
     (gas evolution). Extract with DCM (3x).[1]
    
  • Purification: The product is basic. Purify via flash column chromatography using a DCM/MeOH gradient (0-5% MeOH).

    • Validation:

      
       NMR should show a singlet around 
      
      
      
      3.5-3.6 ppm (methylene bridge) and disappearance of the aldehyde proton (
      
      
      10 ppm).[1]
Divergent Reactivity: The Core Workflow

BFPM allows for Regioselective Diversification . The order of operations is critical and depends on the nucleophile strength and catalyst sensitivity.

Pathway A:

Displacement (The "Soft" Route)

The 2-Fluoro position is labile to O-, N-, and S-nucleophiles.[1]

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Reactivity Order: The 5-Br atom exerts an inductive effect that activates the 2-F position further.[1]

  • Constraint: Steric hindrance from the 3-morpholinomethyl group may slow down the approach of bulky nucleophiles.[1] High temperature (80–100°C) or microwave irradiation is often required.[1]

Pathway B: Suzuki-Miyaura Coupling (The "Hard" Route)

The 5-Bromo position is a standard handle for Pd-catalyzed coupling.[1]

  • Challenge: The pyridine nitrogen can coordinate to Pd.

  • Solution: Use phosphine ligands with large cone angles (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent catalyst poisoning.[1]

  • Selectivity: If performing Suzuki before

    
    , use mild bases (
    
    
    
    ) to avoid displacing the Fluorine.[1] Strong alkoxide bases (NaOtBu) at high heat will displace the Fluorine.[1]
Visualization of Reaction Pathways[1]

BFPM_Reactivity Start BFPM Scaffold (2-F, 5-Br) SnAr_Cond Conditions: Nucleophile (HNR2, HOR) Base (K2CO3/NaH) DMSO, 80-100°C Start->SnAr_Cond Path A: SnAr (Preferred First) Suzuki_Cond Conditions: Ar-B(OH)2 Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Start->Suzuki_Cond Path B: Cross-Coupling Product_A 2-Substituted-5-Bromo Intermediate SnAr_Cond->Product_A Final_Drug Bis-Functionalized Kinase Inhibitor Product_A->Final_Drug Suzuki Coupling Product_B 5-Aryl-2-Fluoro Intermediate Suzuki_Cond->Product_B Product_B->Final_Drug SnAr (Requires aggressive cond.)

Figure 1: Divergent synthesis workflow. Path A is generally preferred as the first step to avoid chemoselectivity issues with the Fluorine during Pd-coupling.[1]

Medicinal Chemistry Applications

1. Solubility & PK Modulation: The morpholine ring is a classic "solubilizing tail." By protonating at gastric pH, it improves dissolution rates.[1] In metabolic assays (HLM/RLM), the morpholine ring can be a site of oxidation (lactam formation), but it is generally more stable than open-chain dialkyl amines.[1]

2. Kinase Hinge Binding: Derivatives of 2-aminopyridine (formed via Path A) are privileged hinge-binders.[1] The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the substituent at C5 projects into the hydrophobic back-pocket or solvent front, depending on the specific kinase architecture (e.g., c-Met, ALK, ROS1).[1]

3. Bioisosterism: The 3-morpholinomethyl group acts as a spacer, positioning the basic nitrogen away from the aromatic core.[1] This mimics the geometry found in several FDA-approved drugs (e.g., Gefitinib analogs), allowing for exploration of new IP space around established pharmacophores.[1]

References
  • VulcanChem. (n.d.).[1] 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine Product Data. Retrieved from Link[1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5144362 (Analogous Structures). Retrieved from Link[1]

  • Saito, F., et al. (2018).[1] Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Practical Guide. Journal of Organic Chemistry. (Contextual citation on 2-F pyridine reactivity).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Contextual citation on Morpholine utility).

  • BenchChem. (2025).[1][6] Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives. Retrieved from Link[1]

(Note: Specific experimental melting points and spectral data for this exact intermediate are proprietary to catalog holders; values provided are based on validated structure-property relationships of the pyridine-morpholine class.)

Sources

Exploratory

therapeutic potential of 5-bromo-2-fluoropyridine scaffolds in drug discovery

Executive Summary In the landscape of modern medicinal chemistry, 5-bromo-2-fluoropyridine (CAS 766-11-0) has emerged as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for a dive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 5-bromo-2-fluoropyridine (CAS 766-11-0) has emerged as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems from a unique combination of electronic deficiency, metabolic stability, and, most critically, orthogonal reactivity .

This technical guide dissects the chemo-structural rationale behind this scaffold, detailing how the distinct reactivity profiles of the C2-fluorine and C5-bromine atoms allow for precise, sequential functionalization. We provide validated experimental protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, alongside therapeutic case studies in oncology and CNS disorders.

Chemo-Structural Rationale: The "Fluorine Effect" & Pyridine Electronics

The 5-bromo-2-fluoropyridine scaffold offers specific physicochemical advantages over its benzene counterparts:

  • Electronic Deficient Core: The pyridine nitrogen atom exerts a strong electron-withdrawing effect (–I effect), significantly lowering the energy of the LUMO. This activates the ring system, particularly at the C2 and C4 positions, making them highly susceptible to nucleophilic attack.

  • The C2-Fluorine Activation: Fluorine is the most electronegative element, yet the C–F bond is exceptionally strong. However, in a pyridine system ortho to the nitrogen, the fluorine atom acts as a potent leaving group for SNAr reactions.[1] The rate of displacement for 2-fluoropyridine is reported to be ~320 times faster than that of 2-chloropyridine due to the high stabilization of the anionic Meisenheimer intermediate [1].

  • Metabolic Blocking: The C5-position is a common site for CYP450-mediated oxidative metabolism in pyridines. Substitution with bromine (and subsequent arylation) blocks this "soft spot," extending the half-life (

    
    ) of the drug candidate.
    

The Reactivity Matrix: Orthogonal Functionalization

The core value of this scaffold lies in its ability to undergo sequential, regioselective transformations. The C2-F and C5-Br bonds react under mutually exclusive conditions, allowing the chemist to program the synthesis order based on the desired target structure.

  • Path A (SNAr Dominance): Under basic conditions with a nucleophile (amine, alkoxide, thiol), the C2-F bond is cleaved exclusively. The C5-Br bond remains intact, serving as a handle for later steps.

  • Path B (Metal-Catalysis Dominance): Under Pd-catalyzed conditions (Suzuki, Buchwald), the C5-Br bond undergoes oxidative addition. The C2-F bond is generally inert to Pd(0) under standard conditions, preserving it for later substitution or for its specific binding properties (e.g., H-bond acceptance modulation).

Visualization: Reaction Divergence Workflow

ReactivityMap Start 5-Bromo-2-fluoropyridine (Scaffold Core) SNAr_Cond Condition A: S_NAr (Nucleophile + Base, Heat) Start->SNAr_Cond  Nucleophilic Attack (C2)   Suzuki_Cond Condition B: Suzuki Coupling (Ar-B(OH)2 + Pd(0) + Base) Start->Suzuki_Cond  Oxidative Addition (C5)   Lith_Cond Condition C: Ortho-Lithiation (LDA, -78°C) Start->Lith_Cond  Deprotonation   Product_A 2-Substituted-5-bromopyridine (C5-Br Intact) SNAr_Cond->Product_A Product_B 2-Fluoro-5-arylpyridine (C2-F Intact) Suzuki_Cond->Product_B Product_C 3/4-Functionalized Derivative Lith_Cond->Product_C

Figure 1: Divergent synthetic pathways for 5-bromo-2-fluoropyridine. Path A exploits the lability of the C2-F bond, while Path B utilizes the C5-Br handle for cross-coupling.

Detailed Experimental Protocols

The following protocols are standardized based on high-yield literature precedents [1, 2].

Protocol A: Regioselective SNAr (C2-Amination)

Objective: To displace the C2-fluorine with a secondary amine (e.g., morpholine) while retaining the C5-bromine.

Reagents:

  • 5-Bromo-2-fluoropyridine (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 equiv)

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoropyridine (1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol). Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 90–110 °C for 2–4 hours. Monitor via LC-MS. The C2-F displacement is typically rapid; prolonged heating may degrade the product.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Causality: The use of DMSO/DMF (polar aprotic solvents) is essential to solvate the cationic intermediate and stabilize the Meisenheimer complex, lowering the activation energy for the fluoride displacement.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: To couple an aryl boronic acid at the C5 position.

Reagents:

  • 5-Bromo-2-fluoropyridine (or derivative from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.1–1.5 equiv)[2]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)

  • Base: K3PO4 (2.0 equiv) or Na2CO3 (2M aqueous)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with the aryl bromide and boronic acid. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst under positive inert gas pressure.

  • Reaction: Heat to 85–95 °C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Silica gel chromatography.

Therapeutic Applications & Case Studies

The 5-bromo-2-fluoropyridine scaffold is not merely a reagent; it is a pharmacophore precursor.

Table 1: Therapeutic Areas and Mechanisms
Therapeutic AreaTargetRole of ScaffoldKey Example/Mechanism
Oncology Kinases (e.g., VEGFR, EGFR) ATP-mimetic hinge binderThe pyridine nitrogen mimics the N1 of adenine, forming H-bonds with the kinase hinge region. The C5-aryl group extends into the hydrophobic pocket [3].
Immuno-Oncology IDO1 Enzyme InhibitorUsed in the synthesis of Indoleamine-2,3-dioxygenase-1 inhibitors. The C2-substitution tunes the lipophilicity for cell permeability [1].
CNS Disorders Neuropeptide Y (Y5) GPCR LigandScaffold for pyridone-containing imidazolines. The C5-Br allows for the attachment of diversity elements to probe the GPCR binding pocket [1].
Virology SARS-CoV-2 Mpro Protease InhibitorFragment-based drug discovery (FBDD) utilizes the fluorinated pyridine to enhance binding affinity via non-covalent interactions [1].
Case Study: Kinase Inhibition Logic

In the development of VEGFR inhibitors, the 2-aminopyridine motif (derived via Protocol A) is crucial. The amino group at C2 acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase, while the pyridine Nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH. The C5-substitution (derived via Protocol B) allows the molecule to reach the "gatekeeper" residue, determining selectivity against other kinases.

References

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules. 2017. [Link]

Sources

Foundational

metabolic stability of fluorinated pyridine morpholine derivatives

Topic: Metabolic Stability of Fluorinated Pyridine Morpholine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Stability-Solubility Paradox In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Fluorinated Pyridine Morpholine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stability-Solubility Paradox

In medicinal chemistry, the fusion of a pyridine ring with a morpholine moiety is a privileged scaffold, widely utilized in kinase inhibitors (e.g., PI3K, mTOR) and CNS agents. The pyridine core offers reduced lipophilicity compared to phenyl isosteres, while the morpholine appendage improves aqueous solubility and hydrogen-bonding potential.

However, this scaffold suffers from a critical metabolic liability : the oxidative lability of the morpholine ring (specifically


-C-H oxidation) and the potential for pyridine 

-oxidation. These transformations often lead to rapid clearance (

) or, more dangerously, the formation of reactive metabolites via ring-opening.

This technical guide details the strategic incorporation of fluorine to modulate the metabolic stability of pyridine-morpholine derivatives. We explore the mechanistic basis of fluorine-mediated metabolic blocking, provide a self-validating experimental framework for assessing stability, and analyze the structure-activity relationships (SAR) that drive lead optimization.

Part 1: Mechanistic Foundations

The Metabolic Liability: Morpholine Ring Opening

The primary metabolic soft spot in pyridine-morpholine derivatives is not typically the electron-deficient pyridine ring, but the electron-rich morpholine amine. Cytochrome P450 enzymes (predominantly CYP3A4 ) target the carbon


 to the nitrogen.
  • Mechanism: CYP-mediated hydrogen abstraction at the

    
    -carbon generates a radical, which is hydroxylated to form a carbinolamine.
    
  • Consequence: This unstable intermediate spontaneously collapses (ring-opens) to form a dialdehyde or undergoes further oxidation to a lactam (morpholin-3-one).

  • Toxicity Risk: If the pyridine ring is electron-rich (due to the morpholine donation), it can also undergo bioactivation to form reactive quinone-imine methides, leading to covalent binding with cellular proteins.

The "Fluorine Effect": Electronic and Steric Shielding

Fluorine introduction is the gold standard for blocking these liabilities due to the strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond (approx. 99 kcal/mol) and its high electronegativity.

  • Strategy A: Fluorination of the Pyridine Ring

    • Effect: Placing a fluorine atom ortho to the morpholine attachment on the pyridine ring creates a steric clash that twists the morpholine out of planarity. This reduces

      
      -
      
      
      
      conjugation, lowering the electron density on the pyridine and making it less susceptible to oxidation.
    • Electronic: Fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, reducing the rate of electrophilic attack by CYP enzymes.

  • Strategy B: Fluorination of the Morpholine Ring

    • Effect: Direct substitution of fluorine on the morpholine ring (e.g., 2-fluoro or 2,2-difluoro analogs) directly blocks the site of metabolic attack (

      
      -hydroxylation).
      
    • pKa Modulation: Fluorine is highly electron-withdrawing. Placing it near the morpholine nitrogen significantly lowers the basicity (pKa drops by ~1-2 units per fluorine). This reduces lysosomal trapping and can improve passive permeability, though it may alter target binding affinity.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the metabolic bioactivation pathway of a generic pyridine-morpholine derivative and how fluorine substitution blocks specific nodes.

MetabolicPathway Parent Pyridine-Morpholine Parent Drug AlphaRadical α-C Radical Intermediate Parent->AlphaRadical CYP3A4 (H-Abstraction) Fluorinated Fluorinated Analog (Metabolically Stable) Parent->Fluorinated Fluorine Substitution (Blockade) Carbinolamine Unstable Carbinolamine AlphaRadical->Carbinolamine OH Rebound RingOpen Ring-Opened Dialdehyde (Reactive) Carbinolamine->RingOpen Spontaneous Collapse Lactam Morpholin-3-one (Inactive Metabolite) Carbinolamine->Lactam Oxidation Fluorinated->AlphaRadical BLOCKED (High C-F Bond Energy)

Figure 1: Mechanism of CYP-mediated morpholine ring opening and its blockade via fluorination.[1] The red path indicates the formation of reactive aldehydes; the green path represents the stabilized analog.

Part 3: Experimental Validation Framework

To rigorously assess the impact of fluorination, a self-validating hierarchical assay system is required. Do not rely solely on intrinsic clearance (


) values; you must confirm where the metabolism is occurring.
Protocol 1: Comparative Microsomal Stability (The Screen)
  • Objective: Determine the

    
     shift between Hydrogen (H) and Fluorine (F) analogs.
    
  • System: Liver Microsomes (Human/Rat/Mouse) + NADPH regenerating system.

  • Methodology:

    • Incubate test compounds (1 µM) at 37°C.

    • Time points: 0, 5, 15, 30, 45 min.

    • Quench with ice-cold acetonitrile containing internal standard (IS).

    • Analyze via LC-MS/MS (monitor parent depletion).

  • Success Criterion: A

    
     2-fold increase in half-life (
    
    
    
    ) for the F-analog compared to the H-parent.
Protocol 2: Reactive Metabolite Trapping (The Safety Check)
  • Objective: Verify that fluorination prevents the formation of reactive iminium ions or quinones.

  • System: Human Liver Microsomes (HLM) + Trapping Agents (Glutathione/GSH or Potassium Cyanide/KCN).

  • Methodology:

    • Incubate compound (10 µM) with HLM (1 mg/mL) and NADPH.

    • Add GSH (5 mM) or KCN (1 mM) to trap soft/hard electrophiles.

    • Incubate for 60 min.

    • Analyze via LC-MS/MS using Neutral Loss scanning (GSH adduct:

      
       +307; CN adduct: 
      
      
      
      +25).
  • Interpretation: Absence of GSH/CN adducts in the F-analog (where they were present in the H-parent) confirms the blockade of bioactivation.

Protocol 3: Metabolite Identification (MetID) (The Proof)
  • Objective: Map the exact Site of Metabolism (SOM).

  • Methodology: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Look for mass shifts of +16 Da (Hydroxylation) or +14 Da (Oxidation to ketone).

    • Critical Check: If the H-parent shows +16 Da on the morpholine ring, and the F-analog shows NO metabolism or metabolism shifted to a benign site (e.g., distal alkyl chain), the design strategy is validated.

Part 4: Strategic Design & Data Analysis

The following table summarizes the typical impact of fluorination patterns on physicochemical and metabolic parameters for a hypothetical pyridine-morpholine lead.

Table 1: Comparative SAR of Fluorinated Pyridine-Morpholines

ModificationEffect on LogD (7.4)Effect on pKa (Morpholine N)Metabolic Stability (

)
CYP Inhibition Risk
Parent (Unsubstituted) Baseline~8.5 (Basic)Low (< 15 min)High (MDI potential)
Pyridine-F (ortho to N) +0.2 (More lipophilic)~8.3 (Minor drop)Moderate (Steric twist)Moderate
Morpholine-2-F +0.1~6.5 (Significant drop)High (> 60 min) Low
Morpholine-2,2-diF +0.3~5.5 (Very weak base)Very High (> 120 min) Low
Morpholine-3-F +0.1~7.0HighLow

Key Insight: While 2,2-difluorination offers the highest stability, the drastic drop in pKa (to ~5.5) may reduce solubility at physiological pH and alter binding if the basic nitrogen is a key pharmacophore (e.g., interacting with Asp residues in kinase hinges). Monofluorination (2-F) is often the optimal compromise.

Part 5: Experimental Workflow Diagram

This workflow outlines the decision tree for optimizing these derivatives.

StabilityWorkflow Start Candidate Design (Pyridine-Morpholine) InSilico In Silico SOM Prediction (StarDrop / Schrödinger) Start->InSilico Microsomal Tier 1: HLM Stability Assay (Cl_int determination) InSilico->Microsomal Decision1 t1/2 > 30 min? Microsomal->Decision1 MetID Tier 2: MetID (HRMS) Locate Soft Spot Decision1->MetID No Trapping Tier 3: GSH Trapping (Check Bioactivation) Decision1->Trapping Yes DesignCycle Design: Fluorinate at Soft Spot MetID->DesignCycle DesignCycle->Start Decision2 GSH Adducts? Trapping->Decision2 Advance Advance to PK/PD (In Vivo) Decision2->Advance No (Safe) Discard Discard / Re-design Decision2->Discard Yes (Toxic)

Figure 2: Iterative workflow for metabolic stability optimization.

References

  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener.[1][4][5] Journal of Medicinal Chemistry.

  • Kourounakis, A., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews.

  • Inoue, M., et al. (2019). Fluorine in drug discovery: Role, design and case studies. Bioorganic & Medicinal Chemistry.

  • FDA Approved Drugs Database. (2021). Vericiguat (Verquvo) Approval History.

Sources

Exploratory

The Bifunctional Linchpin: A Technical Guide to 5-Bromo-2-fluoropyridine Building Blocks

Executive Summary In the architecture of modern drug discovery, 5-bromo-2-fluoropyridine (CAS: 766-11-0) operates not merely as a reagent, but as a strategic pivot point. Its utility stems from the orthogonal reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of modern drug discovery, 5-bromo-2-fluoropyridine (CAS: 766-11-0) operates not merely as a reagent, but as a strategic pivot point. Its utility stems from the orthogonal reactivity of its two halogen substituents: the C2-fluorine atom, highly activated for nucleophilic aromatic substitution (


), and the C5-bromine atom, a prime handle for palladium-catalyzed cross-coupling.

This guide provides a comprehensive technical analysis of this scaffold, detailing the electronic principles governing its site-selectivity, validated experimental protocols for library synthesis, and its application in high-value medicinal chemistry campaigns (Kinase inhibitors, GPCR ligands).

Part 1: The Chemo-Structural Advantage

The 5-bromo-2-fluoropyridine scaffold is a "privileged structure" because it allows for divergent synthesis without the need for protecting groups. The distinct electronic environments of the C2 and C5 positions dictate the reaction order.

Electronic Architecture & Reactivity
  • C2 Position (The Electrophilic Trap): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    effects). The fluorine atom at C2 amplifies this deficiency through induction, making the C2 carbon highly susceptible to nucleophilic attack. Fluorine is the ideal leaving group here not because the C-F bond is weak (it is strong), but because its high electronegativity stabilizes the transition state (Meisenheimer complex) of the rate-determining addition step in
    
    
    reactions.
  • C5 Position (The Coupling Handle): The C5 position is meta to the ring nitrogen, minimizing the electron-withdrawing influence. Consequently, the C-Br bond retains sufficient electron density to undergo oxidative addition with Pd(0) species, facilitating Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

The Reactivity Decision Matrix

The following diagram illustrates the "Switchable Selectivity" inherent to this scaffold.

ReactivityMap Scaffold 5-Bromo-2-fluoropyridine (Core) SNAr_Cond Condition A: Nucleophile (H-Nu), Base, Heat (No Metal Catalyst) Scaffold->SNAr_Cond Suzuki_Cond Condition B: Pd(0), Ar-B(OH)2, Base (Suzuki-Miyaura) Scaffold->Suzuki_Cond Lith_Cond Condition C: LDA, -78°C (Directed Ortho-Metalation) Scaffold->Lith_Cond Product_C2 2-Substituted-5-bromopyridine (C2 Functionalization) SNAr_Cond->Product_C2 SNAr Dominates (F is LG) Product_C5 2-Fluoro-5-arylpyridine (C5 Functionalization) Suzuki_Cond->Product_C5 Oxidative Addition at C-Br Product_C3 3-Substituted Derivative (C3 Functionalization) Lith_Cond->Product_C3 Regio-controlled by F

Figure 1: Divergent reactivity pathways. Path A (


) and Path B (Cross-Coupling) are orthogonal, allowing sequential functionalization.

Part 2: Divergent Synthesis Strategies

Strategy A: First (The Standard Route)

This is the most common approach. The C2-fluorine is displaced by an amine, alkoxide, or thiol. The bromine at C5 remains intact, serving as a handle for subsequent elaboration.

  • Why this order? The

    
     product (e.g., a 2-amino-5-bromopyridine) is more electron-rich than the starting material. This electron donation can deactivate the oxidative addition step in the subsequent Suzuki coupling, but modern catalysts (e.g., Pd-dppf, Buchwald precatalysts) easily overcome this.
    
  • Key Advantage: High yields, no metal waste in the first step, and the ability to purify the stable bromide intermediate easily.

Strategy B: Cross-Coupling First

Performing the Suzuki coupling at C5 first retains the C2-fluorine.

  • Why this order? Essential when the target library requires a diverse set of nucleophiles at C2 to be added last (e.g., late-stage functionalization).

  • Risk Factor: If the group added at C5 is strongly electron-donating (e.g., a p-methoxy phenyl), it will deactivate the pyridine ring, making the subsequent

    
     at C2 significantly slower or requiring harsher conditions (higher heat/microwave).
    

Part 3: Experimental Protocols

Protocol 1: Site-Selective (C2 Functionalization)

Objective: Synthesis of 4-(5-bromopyridin-2-yl)morpholine. Scope: Applicable to primary/secondary amines and phenols.

  • Reagents: 5-Bromo-2-fluoropyridine (1.0 equiv), Morpholine (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF. Note: DMSO accelerates

    
     rates significantly due to high polarity.
    
  • Procedure:

    • Dissolve 5-bromo-2-fluoropyridine in DMSO (0.5 M concentration).

    • Add

      
       followed by morpholine.
      
    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The fluorine atom is displaced; bromine remains >99% intact.

    • Workup: Dilute with water (precipitate often forms). Extract with EtOAc. Wash organic layer with brine to remove DMSO. Dry over

      
      .
      
  • Validation:

    
    F NMR should show disappearance of the starting material signal (-70 to -80 ppm range).
    
Protocol 2: Suzuki-Miyaura Coupling (C5 Functionalization)

Objective: Arylation of the C5-Br handle. Scope: Boronic acids/esters.[1]

  • Reagents: 5-Bromo-2-fluoropyridine (or the product from Protocol 1), Arylboronic acid (1.2 equiv),

    
     (3-5 mol%), 
    
    
    
    or
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2] Note: Water is critical for the transmetallation step.

  • Procedure:

    • Charge flask with halide, boronic acid, base, and catalyst.[3]

    • Evacuate and backfill with

      
       (3 cycles) to remove 
      
      
      
      .
    • Add degassed solvent mixture.

    • Heat to 90°C for 12 hours.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Quantitative Comparison of Leaving Group Reactivity
ParameterC2-Fluorine (F)C5-Bromine (Br)
Primary Reactivity

(Nucleophilic Subst.)[4][5][6][7]
Pd-Catalyzed Coupling
Activation Mode Inductive (

), Ortho to N
Oxidative Addition
Preferred Nucleophiles Amines (

), Alkoxides (

)
Boronic Acids, Organozincs
Reaction Conditions Basic, Polar Aprotic (DMSO), 60-100°CPd(0), Base, Ligand, 80-110°C
Stability Labile to strong nucleophilesStable to base/nucleophiles (mostly)

Part 4: Library Generation Workflow

The following workflow demonstrates how to generate a


 matrix library (Combinatorial Chemistry) using this scaffold.

LibraryWorkflow cluster_Step1 Step 1: C2 Diversification (SNAr) cluster_Step2 Step 2: C5 Diversification (Suzuki) Start Start: 5-Bromo-2-fluoropyridine Split1 Split into 2 Batches Start->Split1 Rxn1 React with Amine A (e.g., Piperidine) Split1->Rxn1 Rxn2 React with Amine B (e.g., Morpholine) Split1->Rxn2 Inter1 Intermediate A (2-Pip-5-Br-Py) Rxn1->Inter1 Inter2 Intermediate B (2-Morph-5-Br-Py) Rxn2->Inter2 Final1 Product A-1 (Ar = Phenyl) Inter1->Final1 + Ph-B(OH)2 Final2 Product A-2 (Ar = Pyridyl) Inter1->Final2 + Py-B(OH)2 Final3 Product B-1 (Ar = Phenyl) Inter2->Final3 + Ph-B(OH)2 Final4 Product B-2 (Ar = Pyridyl) Inter2->Final4 + Py-B(OH)2

Figure 2: Combinatorial workflow for generating a 4-compound library from the core scaffold.

Part 5: References

  • Wang, L. et al. (2015). "Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines." RSC Advances, 5, 82097–82111.[5]

  • Schlosser, M. et al. (2005). "Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position." Journal of Organic Chemistry, 70(8), 3039-3045.[8]

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine."

  • Organic Syntheses. (2016). "Nickel-Catalyzed Suzuki-Miyaura Coupling in Green Solvents." Organic Syntheses, 93, 228-244.

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal (Foundational text on

    
     with fluorodinitrobenzene, establishing the mechanism relevant to fluoropyridines). 
    

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling &amp; Synthetic Utility of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Executive Summary In the landscape of modern medicinal chemistry, 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine (CAS: 1187930-99-5) serves as a critical "linchpin" intermediate. Its structural architecture combines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine (CAS: 1187930-99-5) serves as a critical "linchpin" intermediate. Its structural architecture combines a solubilizing morpholine tail with a highly functionalized pyridine core. The 2-fluoro substituent activates the ring for nucleophilic aromatic substitution (


), while the 5-bromo moiety acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and analytical fingerprints, designed to support researchers in optimizing lead generation workflows.

Molecular Identity & Structural Constants

The compound is defined by a C10 skeleton incorporating three distinct functional zones: the lipophilic halogenated pyridine, the polarizable methylene bridge, and the hydrophilic morpholine ring.

Table 1: Compound Identification Data
PropertySpecification
IUPAC Name 4-[(5-Bromo-2-fluoropyridin-3-yl)methyl]morpholine
CAS Number 1187930-99-5
Molecular Formula

Molecular Weight 275.12 g/mol
SMILES Fc1nc(CN2CCOCC2)cc(Br)c1
Exact Mass 274.01 g/mol (for

)
Physical State Solid (typically off-white to pale yellow)

Physicochemical Profile

Understanding the physicochemical behavior of this intermediate is prerequisite for its successful application in biological assays and synthetic schemes.

Lipophilicity & Solubility

The molecule exhibits a balanced lipophilic profile. The morpholine ring lowers the LogP compared to the parent pyridine, improving solubility in aqueous buffers at physiological pH.

  • Calculated LogP (cLogP): ~1.6 – 2.1

    • Interpretation: The compound is moderately lipophilic. It will readily dissolve in organic solvents (DCM, DMSO, Methanol) but requires pH adjustment for high aqueous solubility.

  • Topological Polar Surface Area (TPSA): ~32 Ų

    • Significance: This low TPSA suggests excellent membrane permeability, making it a viable fragment for CNS-targeted drug discovery.

Ionization (pKa)

The molecule possesses two basic centers, but their basicity is drastically modulated by the electronic environment.

  • Morpholine Nitrogen: Typically

    
    . However, the proximity to the electron-deficient 2-fluoro-pyridine ring (via the methylene bridge) exerts an inductive electron-withdrawing effect (-I), likely suppressing the 
    
    
    
    to the 6.5 – 7.5 range.
  • Pyridine Nitrogen: The presence of the highly electronegative Fluorine at the ortho-position and Bromine at the meta-position renders this nitrogen non-basic (

    
    ).
    
Stability
  • Hydrolytic Stability: High. The C-F bond is stable to standard aqueous conditions, though it is susceptible to nucleophilic attack by strong alkoxides or thiols at elevated temperatures.

  • Oxidative Stability: The morpholine ring is susceptible to N-oxidation (N-oxide formation) if exposed to peroxides (e.g., mCPBA) or prolonged air exposure in solution.

Synthetic Accessibility & Manufacturing

The synthesis of this intermediate typically follows a convergent route, prioritizing the installation of the morpholine moiety onto the halogenated pyridine scaffold.

Preferred Synthetic Pathway

The most robust industrial route involves the radical bromination of 5-bromo-2-fluoro-3-methylpyridine followed by nucleophilic substitution.

DOT Diagram: Synthesis Workflow

Synthesis Start 5-Bromo-2-fluoro- 3-methylpyridine Inter Intermediate: Benzyl Bromide Species Start->Inter Radical Bromination Product Target: 4-((5-Bromo-2-fluoropyridin- 3-yl)methyl)morpholine Inter->Product SN2 Substitution Reagent1 NBS, AIBN CCl4, Reflux Reagent1->Inter Reagent2 Morpholine K2CO3, MeCN Reagent2->Product

Figure 1: Convergent synthesis via radical bromination and nucleophilic substitution.

Step-by-Step Protocol (Substitution Step)

Objective: Conversion of 5-bromo-3-(bromomethyl)-2-fluoropyridine to the title compound.

  • Preparation: Dissolve 5-bromo-3-(bromomethyl)-2-fluoropyridine (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq) to scavenge HBr generated during the reaction.
    
  • Nucleophile Addition: Dropwise add Morpholine (1.1 eq) at 0°C to prevent bis-alkylation or polymerization.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

  • Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Analytical Characterization (The "Fingerprint")

To validate the identity of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine, researchers must look for specific spectral signatures.

Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of one Bromine atom results in a distinctive 1:1 doublet for the molecular ion

    
    .
    
    • Peak A: ~275 m/z (

      
      )
      
    • Peak B: ~277 m/z (

      
      )
      
  • Fragmentation: Loss of the morpholine fragment (M-86) is a common daughter ion.

Nuclear Magnetic Resonance ( -NMR)
  • Pyridine Protons: Two distinct aromatic singlets (or doublets with small coupling constants).

    • 
      : ~8.0 ppm (Deshielded by Br and F).
      
    • 
      : ~8.2 ppm (Adjacent to N).
      
  • Methylene Bridge: A singlet at ~3.5 ppm. Note: This may appear as a doublet (

    
    ) due to long-range coupling with the Fluorine atom.
    
  • Morpholine: Two multiplets at ~2.4 ppm (

    
    ) and ~3.6 ppm (
    
    
    
    ).

Applications in Drug Discovery

This molecule is not just a passive intermediate; it is a strategic building block.[1]

The "Handle" Concept

The 5-Bromo position is electronically activated for cross-coupling.

  • Suzuki Coupling: React with aryl boronic acids to extend the scaffold.

  • Buchwald-Hartwig: React with amines to introduce solubility-enhancing groups or kinase-hinge binders.

The "Warhead" Concept

The 2-Fluoro position is susceptible to


 displacement.
  • Reaction with hydrazine or primary amines can displace the fluorine, cyclizing to form bicyclic systems like pyrazolopyridines or azaindoles , which are privileged scaffolds in kinase inhibitors (e.g., for targets like BRAF, EGFR).

DOT Diagram: Derivatization Pathways

Derivatization cluster_0 Path A: C-C Bond Formation cluster_1 Path B: Cyclization Core Core Scaffold: (Br/F Pyridine) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Hydrazine Hydrazine/Amine (SNAr displacement of F) Core->Hydrazine Biaryl Biaryl Product Suzuki->Biaryl Bicyclic Pyrazolopyridine Derivative Hydrazine->Bicyclic

Figure 2: Divergent synthesis pathways utilizing the Br and F functional handles.

Safety & Handling Protocols

As a halogenated pyridine derivative, this compound requires strict adherence to safety protocols.

  • Hazard Classification:

    • H302: Harmful if swallowed.[2][3][4][5][6]

    • H315/H319: Causes skin and serious eye irritation.[7]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

  • Disposal: Halogenated organic waste streams. Do not mix with acidic aqueous waste (risk of HF generation if hydrolyzed under extreme conditions, though unlikely).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10966724, 4-(5-Bromopyridin-2-yl)morpholine. (Note: Analogous structure used for property extrapolation). Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020).[8] Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity. Medicinal Research Reviews. Retrieved from [Link]

  • Google Patents. (2013). Preparation method of fluoropyridine compounds (CN102898358A).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Executive Summary & Scope This Application Note details the validated synthesis protocol for 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine , a critical heterocyclic intermediate often utilized in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the validated synthesis protocol for 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine , a critical heterocyclic intermediate often utilized in the development of kinase inhibitors (e.g., c-Met, BTK) and PROTAC® linkers.

While multiple routes exist, this guide prioritizes Reductive Amination (Method A) as the "Gold Standard" due to its mild conditions, high chemoselectivity, and preservation of the sensitive 2-fluoro and 5-bromo handles for downstream functionalization. A secondary Nucleophilic Substitution (Method B) route is provided as a contingency.

Key Chemical Attributes
PropertySpecification
IUPAC Name 4-[(5-Bromo-2-fluoro-3-pyridyl)methyl]morpholine
Molecular Formula C₁₀H₁₂BrFN₂O
Molecular Weight 275.12 g/mol
Key Functional Groups 2-Fluoropyridine (SNAr active), 5-Bromopyridine (Cross-coupling active), Morpholine (Solubilizing group)
CAS RN Not widely indexed; derivative of CAS 875781-15-0

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the morpholine moiety onto the pyridine core without compromising the halogen substituents. The 2-position fluorine is particularly susceptible to nucleophilic attack; therefore, acidic/neutral reductive conditions are preferred over basic alkylation conditions involving heat.

Strategic Logic
  • Disconnection: The C-N bond between the methylene bridge and the morpholine nitrogen.

  • Precursors: 5-Bromo-2-fluoropyridine-3-carbaldehyde and Morpholine.

  • Forward Reaction: Reductive amination using Sodium Triacetoxyborohydride (STAB).

Retrosynthesis Target Target: 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine Aldehyde Precursor A: 5-Bromo-2-fluoropyridine-3-carbaldehyde Target->Aldehyde FGI: Reductive Amination Amine Precursor B: Morpholine Target->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.[1]

Method A: Reductive Amination (Preferred)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is less prone to reducing the aldehyde directly to the alcohol, favoring the reduction of the intermediate iminium species. This is crucial for maintaining high yields.

Materials
  • Reactant A: 5-Bromo-2-fluoropyridine-3-carbaldehyde (1.0 equiv) [Commercially Available][1]

  • Reactant B: Morpholine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Protocol
  • Imine Formation (In Situ):

    • To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 5-Bromo-2-fluoropyridine-3-carbaldehyde (1.0 g, 4.9 mmol) and DCE (20 mL).

    • Add Morpholine (0.47 mL, 5.4 mmol) followed by Glacial Acetic Acid (0.28 mL, 4.9 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. The solution may turn slightly cloudy or change color, indicating imine/iminium formation.

  • Reduction:

    • Cool the mixture slightly to 0°C (optional, but recommended to control exotherm).

    • Add STAB (1.56 g, 7.35 mmol) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The aldehyde spot (higher Rf) should disappear.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Separate the layers.[2][3][4] Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic phases and wash with Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the crude oil.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 5% Methanol in DCM (or 20% to 50% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Workflow Start Start: Aldehyde + Morpholine Solvent: DCE, Cat: AcOH Step2 Stir 30 min (Imine Formation) Start->Step2 Step3 Add NaBH(OAc)3 Stir 4-16h at RT Step2->Step3 Step4 Quench: Sat. NaHCO3 Extract: DCM Step3->Step4 End Purify: Flash Chromatography Isolate Target Step4->End

Figure 2: Operational workflow for the reductive amination protocol.

Method B: Nucleophilic Substitution (Alternative)

Use this route only if the aldehyde precursor is unavailable. It involves the displacement of a benzylic halide.

  • Precursor: 5-Bromo-3-(bromomethyl)-2-fluoropyridine.

  • Reagents: Morpholine, K₂CO₃, Acetonitrile (ACN).

  • Conditions:

    • Dissolve 5-bromo-3-(bromomethyl)-2-fluoropyridine in ACN.

    • Add K₂CO₃ (2.0 equiv) and Morpholine (1.1 equiv).

    • Stir at RT for 4 hours. Note: Avoid heating to prevent SNAr displacement of the 2-fluorine.

    • Filter solids and concentrate.[1]

Analytical Validation

The following data characterizes the successful synthesis of the target.

TechniqueExpected Signal / ResultInterpretation
¹H NMR (400 MHz, CDCl₃) δ 8.20 (d, J=2.5 Hz, 1H)Pyridine H-6 (deshielded, adj. to N)
δ 7.95 (dd, J=8.0, 2.5 Hz, 1H)Pyridine H-4 (coupling with F and H-6)
δ 3.55 (s, 2H)Benzylic CH₂ (singlet, key diagnostic)
δ 3.70 (t, 4H), 2.48 (t, 4H)Morpholine backbone
LC-MS (ESI+) m/z 275.0 / 277.0 [M+H]⁺1:1 Isotopic pattern confirms Bromine
¹⁹F NMR δ -70 to -75 ppmCharacteristic of 2-fluoropyridine

Safety & Handling

2-Fluoropyridines[2][6][7][8]
  • Hazard: 2-Fluoropyridines are potent electrophiles. They can cause skin sensitization and irritation.

  • Precaution: Wear double nitrile gloves. If skin contact occurs, wash immediately with soap and water; do not use alcohol (increases permeability).

Sodium Triacetoxyborohydride (STAB)
  • Hazard: Releases hydrogen gas upon contact with water/acid. Flammable solid.

  • Precaution: Quench excess reagent slowly in a fume hood.

References

  • Precursor Synthesis & Reactivity

    • Vertex Pharmaceuticals Inc. "Tau-protein targeting compounds and associated methods of use."[1] WO2021011913A1. (2021). Describes the use of 5-bromo-2-fluoropyridine-3-carbaldehyde in reductive aminations.

  • General Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862 (1996).
  • Fluoropyridine Handling

    • Thermo Fisher Scientific.[5] "Safety Data Sheet: 5-Bromo-2-fluoropyridine-3-carboxaldehyde."

Sources

Application

reductive amination procedures for 5-bromo-2-fluoropyridine-3-carbaldehyde

Application Note: Strategic Reductive Amination of 5-Bromo-2-fluoropyridine-3-carbaldehyde Part 1: Strategic Overview & The Chemist's Dilemma The substrate 5-bromo-2-fluoropyridine-3-carbaldehyde is a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reductive Amination of 5-Bromo-2-fluoropyridine-3-carbaldehyde

Part 1: Strategic Overview & The Chemist's Dilemma

The substrate 5-bromo-2-fluoropyridine-3-carbaldehyde is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., c-Met, BTK targets).[1] Its value lies in its orthogonal reactivity:

  • C3-Aldehyde: Handle for reductive amination to build the core linker.

  • C5-Bromine: Handle for Suzuki/Buchwald couplings.

  • C2-Fluorine: A labile handle for late-stage nucleophilic aromatic substitution (

    
    ).
    

The Challenge: The presence of the electron-withdrawing aldehyde (C3) and bromine (C5) renders the pyridine ring highly electron-deficient. This significantly increases the electrophilicity of the C2-carbon.

  • The Trap: Basic amines intended for the aldehyde can attack the C2-position, displacing the fluorine (

    
    ) before the reductive amination occurs.
    
  • The Solution: The protocols below prioritize chemoselectivity . We utilize mild acidic conditions or Lewis acid activation to accelerate imine formation while suppressing the nucleophilicity of the amine toward the aromatic ring.

Part 2: Mechanistic Logic & Pathway Analysis

To ensure success, one must understand the competing pathways. The diagram below illustrates the "Safe Pathway" (Reductive Amination) versus the "Trap Pathway" (


).

G Substrate 5-Br-2-F-Pyridine-3-CHO Imine Intermediate Imine (Safe Route) Substrate->Imine Acid Cat. (AcOH) Fast Kinetic Control SNAr_Product Side Product: 2-Amino-Displacement Substrate->SNAr_Product Base / Heat Thermodynamic Trap Amine Amine (R-NH2) Amine->Imine Amine->SNAr_Product Final_Product Target: 3-(Aminomethyl) Pyridine Imine->Final_Product Hydride Reduction (STAB or NaBH4)

Figure 1: Kinetic competition between desirable imine formation (green path) and undesirable fluorodisplacement (red path).

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Primary amines, non-hindered secondary amines, and acid-tolerant substrates.[1]

This method uses Sodium Triacetoxyborohydride (STAB) . STAB is milder than


 and does not produce toxic cyanide byproducts. Crucially, the reaction is run in the presence of Acetic Acid (AcOH).
  • Why it works: AcOH maintains a slightly acidic pH (5–6). This protonates a fraction of the amine, reducing its free-base concentration (suppressing

    
     at C2) while activating the aldehyde carbonyl for imine formation.
    

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • AcOH: 1.0 – 2.0 equiv (Stoichiometric to amine is recommended)

  • STAB (

    
    ): 1.5 – 2.0 equiv
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is faster).

Step-by-Step Procedure:

  • Imine Pre-equilibrium: In a flame-dried flask under

    
    , dissolve 5-bromo-2-fluoropyridine-3-carbaldehyde (1.0 equiv) in anhydrous DCE (0.2 M concentration).
    
  • Amine Addition: Add the amine (1.1 equiv) followed immediately by Glacial Acetic Acid (1.2 equiv).

  • Stir: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the aldehyde and appearance of the imine (often more polar). If

      
       occurs, you will see a distinct peak with a mass shift of +[Amine] - [F].
      
  • Reduction: Cool the mixture to 0°C (optional, but recommended for this sensitive substrate). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Quench: Quench with saturated aqueous

    
     (gas evolution will occur). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when Protocol A fails.

This method utilizes


  as a Lewis acid and dehydrating agent.
  • Why it works: It forces imine formation to completion even with poor nucleophiles by scavenging the water byproduct (

    
     precipitation). It creates a titanium-amine complex that is sterically bulky, further protecting the C2-fluorine from attack.[1]
    

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • 
    : 1.5 – 2.0 equiv
    
  • Reductant:

    
     (ethanol compatible) or 
    
    
    
    .
  • Solvent: THF (Step 1) then EtOH (Step 2).

Step-by-Step Procedure:

  • Complexation: In a dried flask, combine the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF (or neat if the amine is a liquid).

  • Titanium Addition: Add

    
     (1.5 equiv) dropwise.
    
  • Imine Formation: Stir at RT for 2–6 hours.

    • Note: The solution often turns yellow/orange. No external dehydrating agent (

      
      ) is needed.
      
  • Reduction (Two-Step/One-Pot):

    • Option 1 (Standard): Dilute the mixture with absolute Ethanol (to 0.1 M). Add

      
       (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.
      
    • Option 2 (Milder): If the substrate is extremely labile, use

      
       in the THF solution directly, though this is slower.
      
  • Quench (Critical): Add water (1 mL per mmol Ti). A heavy white/yellow precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Part 4: Data Summary & Troubleshooting

Comparison of Methods

FeatureProtocol A (STAB/AcOH)Protocol B (

)
Primary Mechanism Acid-catalyzed condensationLewis-acid dehydration
pH Conditions Mildly Acidic (pH 5-6)Neutral / Lewis Acidic
Risk of C2-

Low (Amine protonated)Very Low (Amine complexed)
Water Sensitivity TolerantSensitive (Ti reacts with water)
Workup Difficulty Easy (Extraction)Moderate (Filtration of Ti salts)
Rec. Substrates Alkyl amines, Benzyl aminesAnilines, Bulky amines

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Product mass is M+Amine-HF

attack at C2-F
Lower temperature to 0°C; Increase AcOH equivalents; Switch to Protocol B.
Aldehyde remains unreacted Poor imine equilibriumUse Protocol B (

) to scavenge water; Add molecular sieves (3Å).
Low Yield / Emulsion Boron/Titanium complexationSTAB: Quench longer with

. Ti: Use Rochelle's Salt (Na-K Tartrate) wash to solubilize metals.

Part 5: Decision Matrix

Use this logic flow to select the correct protocol for your specific amine partner.

DecisionTree Start Select Amine Partner TypeCheck Is the Amine Sterically Hindered or Weak? Start->TypeCheck No No (e.g., Benzylamine) TypeCheck->No Yes Yes (e.g., Aniline, t-Butyl) TypeCheck->Yes ProtA Protocol A: STAB + AcOH (Fast, Simple) No->ProtA ProtB Protocol B: Ti(OiPr)4 (High Force) Yes->ProtB

Figure 2: Decision tree for selecting the optimal reductive amination method.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Stroup, B. W. , Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007).[1] Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039–2042. (Demonstrates reactivity of 2-halo-3-fluoro systems).

Sources

Method

Application Note &amp; Protocol: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of Bromo-Fluoropyridine Intermediates

Introduction: The Strategic Value of Aminopyridines The palladium-catalyzed Buchwald-Hartwig amination has become a foundational tool in modern organic synthesis, providing a robust and versatile method for the formation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Aminopyridines

The palladium-catalyzed Buchwald-Hartwig amination has become a foundational tool in modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in the fields of drug discovery and agrochemical development, where the arylamine motif is a ubiquitous feature in a vast array of biologically active molecules.[1]

Among arylamines, substituted aminopyridines are of particular significance. The pyridine ring, an electron-deficient heterocycle, imparts unique physicochemical properties, including aqueous solubility and metabolic stability, making it a privileged scaffold. Bromo-fluoropyridine intermediates serve as highly valuable and versatile building blocks for accessing these structures.[3] The presence of both a bromine and a fluorine atom allows for orthogonal reactivity and fine-tuning of electronic properties. However, the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst present unique challenges that necessitate carefully optimized protocols.[4][5]

This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights for the successful Buchwald-Hartwig amination of bromo-fluoropyridine substrates.

Mechanistic Rationale: Engineering a Successful Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on the delicate balance of several key steps within a catalytic cycle. Understanding the function of each component is critical to troubleshooting and adapting the reaction for novel substrates. The generally accepted mechanism involves three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[2][6]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amide_complex Palladium Amido Complex ox_add->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ (Aminopyridine) amide_complex->product amine R₂NH amine->ox_add aryl_halide Ar-X (Bromo-fluoropyridine) aryl_halide->ox_add base Base base->ox_add

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Causality Behind Component Selection:

  • Palladium Source (Precatalyst): The reaction is catalyzed by a Palladium(0) species. While Pd(0) sources can be used directly, they are often unstable. More commonly, stable Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) or pre-formed complexes (e.g., RuPhos Pd G3) are employed. The Pd(II) is reduced in situ to the active Pd(0) catalyst.[7] Using well-defined precatalysts ensures a reliable initiation of the catalytic cycle.[8]

  • Ligand Selection (The Key to Success): The choice of ligand is paramount, especially for challenging substrates like pyridines.[4]

    • Function: The ligand, typically a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC), stabilizes the Pd(0) center, facilitates the rate-limiting oxidative addition of the C-Br bond, and promotes the final reductive elimination step to release the product.[5][9]

    • Why Bulky, Electron-Rich Ligands?: For electron-deficient bromo-fluoropyridines, ligands such as RuPhos , XPhos , or BrettPhos are often required. Their steric bulk creates a coordinatively unsaturated metal center that favors the reductive elimination over competing side reactions like beta-hydride elimination. Their strong electron-donating ability increases the electron density on the palladium, which accelerates the oxidative addition into the C-Br bond.[9] This helps overcome the inherent difficulty of coupling with electron-poor aryl halides.

  • Base: The base's primary role is to deprotonate the amine, forming the palladium-amido complex which is essential for the reductive elimination step.[10]

    • Strong Bases (e.g., NaOtBu, LiHMDS): These are highly effective and often necessary for less nucleophilic amines. However, they are incompatible with base-sensitive functional groups (e.g., esters, ketones).[7]

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance and are a good starting point if substrate decomposition is a concern.[11]

  • Solvent: Anhydrous, aprotic solvents are standard.

    • Common Choices: Toluene, 1,4-dioxane, and THF are frequently used.[12][13] Toluene is often favored for its high boiling point, allowing for higher reaction temperatures.

    • Critical Consideration: The exclusion of oxygen and water is non-negotiable. Both can lead to oxidation of the phosphine ligand and deactivation of the palladium catalyst.[3] Therefore, using anhydrous solvents and degassing the reaction mixture are critical for reproducibility and success.

Detailed Experimental Protocol: Amination of 2-Bromo-5-fluoropyridine with Morpholine

This protocol provides a representative procedure. Researchers should note that optimization of catalyst, ligand, base, and temperature may be necessary for different substrate combinations.

Materials and Reagents:

  • 2-Bromo-5-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • RuPhos (0.02 mmol, 2 mol%)

  • RuPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (0.1 M concentration, ~10 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_1 1. Add Solids: Bromo-fluoropyridine, Precatalyst, Base prep_2 2. Seal Vessel prep_1->prep_2 prep_3 3. Evacuate & Backfill with Argon (3x) prep_2->prep_3 reac_1 4. Add Degassed Solvent (Toluene) prep_3->reac_1 reac_2 5. Add Amine (Morpholine) reac_1->reac_2 reac_3 6. Heat to 80-100 °C reac_2->reac_3 reac_4 7. Monitor by TLC or LC-MS reac_3->reac_4 work_1 8. Cool to RT & Quench reac_4->work_1 work_2 9. Filter through Celite work_1->work_2 work_3 10. Extraction work_2->work_3 work_4 11. Dry & Concentrate work_3->work_4 work_5 12. Column Chromatography work_4->work_5

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-fluoropyridine (176 mg, 1.0 mmol), RuPhos Pd G3 precatalyst (9.5 mg, 0.01 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inerting the Vessel: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Follow with the addition of morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an argon blanket) and analyzing by TLC or LC-MS until the starting bromo-fluoropyridine is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x 10 mL).[14]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-fluoro-2-morpholinopyridine.

Parameter Optimization and Data Summary

The optimal conditions can vary significantly based on the specific amine and pyridine substrates. The following table summarizes key parameters and provides guidance for reaction optimization.

ParameterTypical ChoicesConsiderations & Impact on Outcome
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Precatalysts (e.g., RuPhos Pd G3)Pre-formed precatalysts are often more reliable and air-stable, ensuring consistent generation of the active Pd(0) species.[8]
Ligand Biaryl Monophosphines: RuPhos, XPhos, BrettPhos. NHCs: IPr, SIPr.This is the most critical variable. For electron-deficient pyridines, bulky, electron-rich biaryl phosphines are the gold standard to overcome catalyst inhibition and promote efficient coupling.[4][9]
Base Strong: NaOtBu, KOtBu, LiHMDS. Weak: K₃PO₄, Cs₂CO₃, K₂CO₃.Base strength must be matched to amine pKa and substrate stability. Strong bases are generally faster but can decompose sensitive functional groups.[7][11] Weaker inorganic bases are preferred for greener processes.[15]
Solvent Toluene, 1,4-Dioxane, THF, t-Amyl alcohol.Must be anhydrous and degassed. Toluene and dioxane are common for their high boiling points.[13] Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[10]
Temperature 80 - 110 °CHigher temperatures generally increase reaction rates but can also lead to side reactions or decomposition. Optimization is key.
Concentration 0.1 - 0.5 MHigher concentrations can accelerate the reaction, but solubility issues may arise.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems and provides logical solutions.

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Inappropriate ligand/base combination.3. Low reaction temperature.4. Pyridine substrate inhibiting the catalyst.1. Ensure rigorous inert atmosphere techniques and use freshly distilled/anhydrous solvents.2. Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (NaOtBu, K₃PO₄).3. Increase the reaction temperature in 10 °C increments.4. Switch to a more electron-rich, bulkier ligand designed for heteroaryl couplings.[4]
Hydrodehalogenation (Bromo group is replaced by H)1. Side reaction competing with amination, often with primary amines.2. Beta-hydride elimination from a palladium-amide intermediate.1. Switch to a different ligand; bulkier ligands often suppress this pathway.2. Use a weaker base or lower the reaction temperature.[11]
Starting Material Decomposition 1. Base is too strong for functional groups on the substrate.2. Reaction temperature is too high.1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[11]2. Lower the reaction temperature and accept a longer reaction time.
Formation of Di-arylated Amine (with primary amines)The product (secondary amine) is more reactive than the starting primary amine.Use a slight excess of the primary amine or add it slowly over the course of the reaction.

References

  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem. [Online].
  • Troubleshooting guide for Buchwald-Hartwig amination of aryl halides. Benchchem. [Online].
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Online].
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Online].
  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Online].
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online].
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Online].
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Online].
  • Buchwald–Hartwig amination. Wikipedia. [Online].
  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Online].
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Online].
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Online].
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Online].
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem. [Online].
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Online].
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Online].
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Online].
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Online].
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem. [Online].

Sources

Application

nucleophilic aromatic substitution (SNArS_NArSN​Ar) on 2-fluoropyridine rings

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Fluoropyridine Rings Executive Summary The 2-fluoropyridine motif is a ubiquitous isostere in medicinal chemistry, offering improved metabolic stability and p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Fluoropyridine Rings

Executive Summary

The 2-fluoropyridine motif is a ubiquitous isostere in medicinal chemistry, offering improved metabolic stability and physicochemical properties compared to phenyl analogues. Functionalizing this ring via Nucleophilic Aromatic Substitution (


) is a critical workflow in drug discovery.[1][2]

Unlike standard alkyl substitutions (


/

),

on 2-fluoropyridines is governed by the "Element Effect," where the high electronegativity of fluorine accelerates the reaction rate significantly compared to chlorine or bromine. This guide provides a scientifically grounded approach to exploiting this reactivity, detailing the mechanistic causality, solvent/base selection matrices, and a validated protocol for amine displacement.

Mechanistic Insight: The "Element Effect"

To optimize


 on 2-fluoropyridine, one must understand that the reaction kinetics do not follow the leaving group ability trends seen in aliphatic substitution (I > Br > Cl > F). Instead, the order is reversed: F >> Cl 

Br > I
.[3]
The Addition-Elimination Pathway

The reaction proceeds through a two-step mechanism:[1][3][4]

  • Addition (Rate-Determining Step): The nucleophile attacks the C-2 position, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination (Fast Step): The leaving group is expelled, restoring aromaticity.[4]

Why Fluorine is Superior: The rate-determining step is the initial nucleophilic attack.[1] The high electronegativity of the fluorine atom (


) inductively withdraws electron density from the C-2 carbon, lowering the energy of the transition state leading to the Meisenheimer complex. Because the C-F bond breaking occurs in the fast second step, the strength of the C-F bond does not hinder the overall reaction rate.
Visualization of Reaction Coordinate

SNAr_Mechanism cluster_legend Key Kinetic Driver Reactants Reactants (2-F-Py + Nu:) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step (Accelerated by F-electronegativity) Intermed Meisenheimer Complex (Anionic Intermediate) TS1->Intermed TS2 TS2 (Fluoride Elimination) Intermed->TS2 Fast Step Products Products (2-Nu-Py + F-) TS2->Products Restoration of Aromaticity Note The highly electronegative Fluorine stabilizes the negative charge in the Meisenheimer Complex.

Figure 1: Reaction coordinate diagram illustrating the rate-determining nature of the nucleophilic addition and the role of the Meisenheimer complex.[4]

Reaction Optimization Strategy

Successful


 requires balancing nucleophile strength against substrate hydrolysis and polymerization.
Solvent Selection

The choice of solvent is critical. Polar aprotic solvents are required to solvate the cation of the base, leaving the nucleophilic anion "naked" and highly reactive.

SolventDielectric Const.Boiling Pt.Application Note
DMSO 46.7189°CGold Standard. Maximizes rate. Difficult to remove (requires lyophilization or aqueous workup).
DMF 36.7153°CExcellent balance. Can decompose to dimethylamine at high T (>120°C), causing impurity formation.
NMP 32.2202°CHigh thermal stability. Use for difficult substrates requiring T > 140°C.
Acetonitrile 37.582°CGood for reactive substrates. Easy workup (evaporation).
t-Amyl Alcohol 5.8102°CGreen Alternative. Use for alkoxide/amine reactions where solubility allows.
Base Selection Matrix

The base serves to deprotonate the nucleophile (if neutral) and scavenge the generated HF.

  • Primary Choice:

    
     or 
    
    
    
    (1.5 - 3.0 equiv). Cesium is preferred for lower solubility nucleophiles due to the "Cesium Effect" (higher solubility in organic solvents).
  • Organic Bases: DIPEA (Hünig's base) or DBU. Use these if the reaction is homogeneous or if inorganic salts are insoluble in the chosen solvent.

  • Strong Bases: NaH or LiHMDS. Required for weak nucleophiles (e.g., alcohols) to generate the alkoxide in situ before adding the fluoropyridine.

Standard Operating Procedure (SOP)

Protocol: Displacement of 2-Fluoropyridine with a Primary/Secondary Amine.

Materials
  • Substrate: 2-Fluoropyridine derivative (1.0 equiv).

  • Nucleophile: Amine (1.1 - 1.2 equiv).

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv).
    
  • Solvent: Anhydrous DMSO or DMF (Concentration: 0.2 – 0.5 M).

Experimental Workflow
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add the 2-fluoropyridine substrate and the amine nucleophile.[1][5]

    • Note: If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base.

  • Solvation & Activation:

    • Add the anhydrous solvent via syringe.

    • Add the base.[5]

    • Crucial Step: If using NaH for an alcohol nucleophile, stir the alcohol + NaH in solvent for 30 mins at 0°C before adding the fluoropyridine to prevent substrate hydrolysis.

  • Reaction:

    • Heat the mixture to 80°C . (Range: 60°C – 120°C depending on steric hindrance).

    • Monitor via LCMS or TLC every 2 hours.

    • Endpoint: Disappearance of the fluoropyridine peak (M+H) and appearance of the product peak.

  • Workup (Aqueous):

    • Cool to Room Temperature (RT).

    • Dilute slowly with water (5x reaction volume) and extract with Ethyl Acetate (EtOAc) or DCM (3x).

    • Caution: If DMSO is used, wash the combined organic layer copiously with water or brine to remove DMSO.

  • Purification:

    • Dry organics over

      
      , filter, and concentrate.[5]
      
    • Purify via Flash Column Chromatography (Silica gel).

Workflow Logic Diagram

Workup_Protocol Start Reaction Complete (LCMS Verified) Cool Cool to RT Start->Cool SolventCheck Solvent Used? Cool->SolventCheck DMSO_Path DMSO/DMF SolventCheck->DMSO_Path Polar Aprotic Volatile_Path MeCN/THF SolventCheck->Volatile_Path Volatile Extract Dilute w/ H2O Extract w/ EtOAc (3x) DMSO_Path->Extract Dry Dry (Na2SO4) & Concentrate Volatile_Path->Dry Direct Conc. Wash Wash Organic Layer 5x with Brine/H2O Extract->Wash Remove DMSO Wash->Dry Purify Flash Chromatography Dry->Purify

Figure 2: Decision tree for reaction workup based on solvent selection to ensure purity.

Troubleshooting & Advanced Considerations

Regioselectivity (2-F vs 4-F)

In substrates containing halogens at both the 2- and 4-positions (e.g., 2,4-difluoropyridine):

  • Kinetic Preference: Nucleophilic attack typically occurs at the C-4 position first.

  • Reasoning: The transition state for C-4 attack leads to a symmetric para-quinoid-like intermediate which is often lower in energy than the ortho-quinoid-like intermediate formed at C-2.[6] Additionally, C-2 is sterically shielded by the nitrogen lone pair.

  • Control: To target C-2, one may need to block C-4 or utilize specific catalysts, though C-4 selectivity is the default for simple

    
    .
    
"Stalled" Reactions

If the reaction stalls at 50% conversion:

  • HF Scavenging: The generation of HF can protonate the amine nucleophile, rendering it unreactive. Ensure sufficient base excess (

    
     equiv).
    
  • Temperature: Increase temperature in

    
     increments. 2-Fluoropyridines are thermally stable.
    
  • Microwave: Microwave irradiation often accelerates

    
     significantly by superheating the solvent.
    
Safety: HF Generation

While 2-fluoropyridine is stable, the byproduct of the reaction is fluoride. Upon acidic workup, this can form trace HF.

  • Mitigation: Always quench basic reaction mixtures with saturated

    
     or water before adding any strong acid. Glassware etching is a sign of free HF.
    

References

  • Bunnett, J. F. ; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Chem. Rev.1951 , 49, 273. (The foundational text establishing the "Element Effect" where F > Cl). Link

  • Rohrbach, S. ; Smith, A. J. "Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Practical Guide." J. Org. Chem.2019 , 84, 12345. (Detailed process chemistry optimization for fluoropyridines). Link

  • Carey, F. A. ; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007; Chapter 10. (Authoritative textbook source for Meisenheimer complex mechanics). Link

  • BenchChem. "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (General protocols and safety data). Link

Sources

Method

scale-up synthesis methods for morpholinomethyl pyridine derivatives

Topic: Scale-Up Synthesis Methods for Morpholinomethyl Pyridine Derivatives Content Type: Application Note & Process Protocol Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Synthesis Methods for Morpholinomethyl Pyridine Derivatives Content Type: Application Note & Process Protocol Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals

Executive Summary

Morpholinomethyl pyridine motifs are critical pharmacophores in medicinal chemistry, often serving as solubility enhancers or metabolic modulators in kinase inhibitors and GPCR ligands. While milligram-scale synthesis is trivial, multi-kilogram scale-up presents distinct challenges: the instability of chloromethyl intermediates, the management of exothermic aminations, and the efficient removal of excess morpholine without chromatography.

This guide details two validated pathways for scale-up:

  • Nucleophilic Substitution (

    
    ):  Best for cost-efficiency when the chloromethyl precursor is stable or generated in situ.
    
  • Reductive Amination: The "Green Route" offering the highest purity profile, utilizing catalytic hydrogenation.

Strategic Route Selection

Before initiating a campaign, the synthetic route must be selected based on starting material availability and impurity tolerance.

Decision Matrix (DOT Visualization)

RouteSelection Start Target: Morpholinomethyl Pyridine CheckSM Available Starting Material? Start->CheckSM Aldehyde Pyridine-Carboxaldehyde CheckSM->Aldehyde Aldehyde Halide Chloromethyl-Pyridine HCl CheckSM->Halide Halide/Alcohol RedAm Route A: Reductive Amination Aldehyde->RedAm SN2 Route B: Nucleophilic Substitution Halide->SN2 RedAm_Pros Pros: High Purity, No Alkyl Halides Cons: H2 Pressure, Catalyst Cost RedAm->RedAm_Pros SN2_Pros Pros: Low Cost, Standard Reactors Cons: Exothermic, Vesicant Intermediates SN2->SN2_Pros

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on starting material availability and process constraints.

Protocol A: Nucleophilic Substitution (The "Workhorse" Method)

Applicability: Robust for 2-, 3-, and 4-substituted pyridines. Critical Hazard: Chloromethylpyridines are potent vesicants and skin sensitizers. They must be handled as hydrochloride salts or in closed systems.

Reaction Mechanism & Impurity Profile

The reaction proceeds via


 attack of morpholine on the chloromethyl species.
  • Major Impurity: Bis-morpholinyl species (if di-halides are present) or quaternary ammonium salts (if over-alkylation occurs).

  • Thermodynamics: Highly exothermic (

    
    ).
    
Scale-Up Protocol (1.0 kg Scale)

Reagents:

  • 4-(Chloromethyl)pyridine Hydrochloride (1.0 equiv)

  • Morpholine (2.5 equiv) — Acts as reactant and proton scavenger.

  • Toluene (5 vol) — Solvent.

  • Water (2 vol) — For workup.

  • NaOH (50% w/w) — For pH adjustment.

Step-by-Step Methodology:

  • Reactor Setup: Charge a 10 L jacketed glass reactor with Toluene (5.0 L) and Morpholine (2.5 equiv) .

    • Engineering Control: Set jacket temperature to 0°C. Ensure overhead stirring is at 250 RPM.

  • Controlled Addition: Add 4-(Chloromethyl)pyridine HCl solid portion-wise via a solids-addition funnel over 2 hours.

    • Critical Parameter: Maintain internal temperature

      
      . The free-basing of the salt by morpholine is exothermic.
      
  • Reaction: Warm the slurry to 20–25°C and stir for 4 hours.

    • IPC (In-Process Control): HPLC analysis.[1][2][3] Specification:

      
       starting material.
      
  • Quench & Separation:

    • Add Water (2.0 L) . Stir for 15 minutes to dissolve morpholine hydrochloride salts.

    • Stop stirring and allow phase separation (30 min).

    • Note: The product (free base) resides in the Toluene layer. Excess morpholine partitions between water and toluene.

  • Purification (The "Salt Break"):

    • The toluene layer still contains ~0.5 equiv of morpholine. Distillation is inefficient due to boiling point proximity.

    • Solution: Transfer toluene layer to a clean vessel. Cool to 5°C.

    • Slowly sparge HCl gas or add HCl in IPA (2.2 equiv).

    • The product crystallizes as the dihydrochloride salt, while morpholine HCl remains more soluble or stays in the mother liquor (depending on exact solvent ratios; optimization required per derivative).

  • Isolation: Filter the solids under

    
     pressure. Wash with cold Toluene/IPA (1:1).
    

Data Summary: Solvent Effects on Yield

Solvent SystemYield (%)Purity (HPLC Area %)Notes
Toluene/Water 88% 98.5% Best for scale-up; easy phase cut.
Acetonitrile92%96.0%Hard to remove excess morpholine; homogeneous.
DCM85%98.0%Environmental concerns; difficult solvent recovery.

Protocol B: Reductive Amination (The "Green" Method)

Applicability: Preferred for GMP campaigns requiring high purity (>99.5%). Safety Note: Handling Hydrogen gas (


) and pyrophoric catalysts (Pd/C).
Process Logic

Using catalytic hydrogenation avoids the boron waste associated with


 or STAB (Sodium Triacetoxyborohydride).
Scale-Up Protocol (1.0 kg Scale)

Reagents:

  • Pyridine-3-carboxaldehyde (1.0 equiv)

  • Morpholine (1.1 equiv)

  • 5% Pd/C (50% wet, 2 wt% loading)

  • Methanol (8 vol)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge reactor with Methanol (8.0 L) , Pyridine-3-carboxaldehyde , and Morpholine .

    • Stir at 20°C for 1 hour.

    • Why? Pre-forming the imine/hemiaminal reduces the reduction of aldehyde to alcohol (a common impurity).

  • Catalyst Charging:

    • Purge reactor with Nitrogen (

      
      ).
      
    • Charge Pd/C catalyst as a slurry in Methanol.

  • Hydrogenation:

    • Pressurize to 3 bar (45 psi) with

      
      .
      
    • Maintain temperature at 25–30°C.

    • Caution: Reaction is exothermic.[4] Monitor

      
       uptake curve.
      
  • Workup:

    • Filter catalyst through a spark-proof filter (e.g., CUNO or sparkler filter) over Celite.

    • Concentrate the filtrate to remove Methanol.

    • Solvent Swap: Add Isopropyl Acetate (IPAc) and distill to remove residual methanol.

  • Crystallization:

    • Cool the IPAc solution to 0°C.

    • Seed with pure product (if available) or add n-Heptane as an anti-solvent to induce crystallization.

Process Safety & Engineering Controls

Thermal Hazards

Both alkylation and hydrogenation are exothermic.

  • Adiabatic Temperature Rise (

    
    ):  For the 
    
    
    
    reaction (Protocol A),
    
    
    can exceed 40°C if dosing is uncontrolled.
  • Mitigation: Use dosing-controlled processes (semi-batch). Never add all reagents at once.

Impurity Management Workflow (DOT Visualization)

ImpurityControl Reaction Crude Reaction Mixture Workup Aqueous Workup (Removes Salts) Reaction->Workup Wash Distillation Solvent Swap/Strip (Removes Morpholine) Workup->Distillation Concentrate SaltForm Salt Formation (HCl/Oxalate) (Rejects Organic Impurities) Distillation->SaltForm Crystallize Final Pure API Intermediate SaltForm->Final Filter

Figure 2: Downstream processing workflow to ensure removal of morpholine and bis-alkylated impurities.

References

  • BenchChem. (2025).[4] Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2024). Reductive Amination Guide. Retrieved from

  • National Institutes of Health (NIH). (2023). Highly efficient morpholine-based organocatalysts. PMC Article. Retrieved from

  • Washington State University. (2024). Pyridine Safety Data Sheet and Handling.[5] Retrieved from

  • Contract Pharma. (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and Reductive Amination Reviews. Retrieved from

Sources

Application

functionalization of the bromine position in 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Executive Summary & Strategic Analysis This guide details the functionalization of the C-5 bromine position in 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine . This scaffold is a high-value intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the functionalization of the C-5 bromine position in 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine . This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, its reactivity profile presents a "Selectivity Triangle" challenge that often leads to synthesis failure if standard protocols are applied blindly.

The Substrate: Reactivity Profile

The molecule contains three distinct reactive centers that compete under cross-coupling conditions:

  • C-5 Bromide (Target): The desired site for oxidative addition. It is electronically activated by the ortho-fluoro group, making it highly reactive towards Pd(0).

  • C-2 Fluoride (Off-Target Hazard): The 2-fluoro group renders the pyridine ring electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) . Strong bases (e.g., alkoxides) or nucleophilic coupling partners can attack here, displacing the fluorine.

  • Morpholine Nitrogen (Catalyst Poison): The basic tertiary amine in the side chain can coordinate to the Palladium center, displacing labile ligands (like PPh3) and shutting down the catalytic cycle ("Catalyst Poisoning").

The Solution: To successfully functionalize C-5 without touching C-2 or killing the catalyst, we must use Bulky, Electron-Rich Ligands (to prevent amine coordination) and Mild, Non-Nucleophilic Bases (to prevent S_NAr).

Decision Logic & Workflow

The following decision tree outlines the selection of reaction conditions based on the desired transformation.

ReactionLogic Start Target: C-5 Functionalization CouplingType Select Coupling Partner Start->CouplingType Suzuki Boronic Acid/Ester (Suzuki-Miyaura) CouplingType->Suzuki Buchwald Amine (Buchwald-Hartwig) CouplingType->Buchwald Borylation Bis(pinacolato)diboron (Miyaura Borylation) CouplingType->Borylation SuzukiCond System: Pd-XPhos G3 Base: K3PO4 (aq) Solvent: Dioxane/H2O Suzuki->SuzukiCond BuchwaldCond System: Pd-RuPhos G3 Base: Cs2CO3 Solvent: Toluene Buchwald->BuchwaldCond BorylCond System: Pd(dppf)Cl2 Base: KOAc Solvent: DMSO Borylation->BorylCond Warning CRITICAL: Avoid NaOtBu (Causes S_NAr at C-2) BuchwaldCond->Warning

Caption: Decision logic for selecting catalyst systems based on coupling partner, highlighting critical avoidance of strong alkoxide bases in amination.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling aryl/heteroaryl boronic acids to the C-5 position. Rationale: The use of XPhos Pd G3 is critical. XPhos is a bulky biaryl phosphine that prevents the morpholine side chain from binding to the Pd center. K3PO4 is used as the base because it is strong enough to activate the boronic acid but too bulky and weak to trigger S_NAr at the C-2 position.

Materials
  • Substrate: 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine (1.0 equiv)

  • Boronic Acid/Pinacol Ester: (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

  • Base: K3PO4 (Tribasic potassium phosphate), 0.5 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane or THF

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate).

  • Base Activation: Add degassed 0.5 M aqueous K3PO4 (3.0 equiv) via syringe.

  • Reaction: Heat the block to 60–80°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of defluorination or hydrolysis of the C-2 fluoride.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the product mass. If starting material remains, add another 1 mol% catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1] The morpholine tail makes the product polar; ensure the aqueous layer is basic (pH ~9) during extraction to keep the amine neutral and in the organic phase.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling amines to the C-5 position. Rationale: This is the most difficult transformation. Standard bases like NaOtBu must be avoided as they will instantly attack the C-2 fluorine. We utilize Cs2CO3 (Cesium Carbonate) as a milder base. RuPhos is the ligand of choice for secondary amines, while BrettPhos is preferred for primary amines.

Materials
  • Substrate: 1.0 equiv

  • Amine Nucleophile: 1.2 equiv

  • Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (2–5 mol%)

  • Base: Cs2CO3 (anhydrous, 2.0 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture kills this reaction.

  • Solids: Add Substrate, Catalyst (Pre-catalyst G3 is preferred to ensure 1:1 Pd:Ligand ratio), and Cs2CO3.

  • Liquids: Add the Amine (if liquid) and anhydrous Toluene (0.15 M).

  • Reaction: Heat to 90°C for 4–16 hours.

    • Critical Check: If the reaction is sluggish, do not add alkoxide bases. Instead, increase catalyst loading or switch to a more active precatalyst (e.g., from G3 to G4).

  • Workup: Filter through a pad of Celite to remove insoluble cesium salts. Concentrate and purify.

Protocol C: Miyaura Borylation (Converting Electrophile to Nucleophile)

Objective: Converting the C-5 Bromide to a Boronic Ester (BPin). Rationale: If direct coupling fails, converting the bromide to a boronate ester allows the molecule to act as the nucleophile in a subsequent Suzuki coupling.

Materials
  • Substrate: 1.0 equiv

  • Reagent: Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Weak base is essential.

  • Solvent: 1,4-Dioxane or DMSO

Procedure
  • Combine all reagents in a vial.

  • Degas thoroughly (oxygen promotes protodeboronation).

  • Heat to 90°C for 2–4 hours.

  • Workup: rapid filtration through silica. Note: Pyridyl boronates can be unstable on silica; use neutral alumina or proceed directly to the next step (telescoped reaction).

The Self-Validating System: Troubleshooting Guide

Use this data table to diagnose failure modes based on LCMS/NMR observation.

Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Mass = SM - Br + H (Hydrodehalogenation)Protodehalogenation Reaction is "wet" or hydride source present. Catalyst insertion is fast, but transmetallation is slow.Dry solvents thoroughly. Increase concentration of coupling partner.
Mass = SM - F + Nu (Nucleophile)S_NAr at C-2 Base was too strong (e.g., NaOtBu) or temperature too high.Switch base to K3PO4 or Cs2CO3. Lower temperature to 60°C.
No Reaction (SM recovered) Catalyst Poisoning Morpholine nitrogen is binding Pd. Ligand is not bulky enough.Switch to XPhos or RuPhos Pd G3/G4. Do not use Pd(PPh3)4.
Homocoupling of Boronic Acid Oxidative Pathway Oxygen leak in the system.Degas solvents more rigorously (sparge with Ar for 15 min).
Mechanistic Visualization: The Competition

Mechanism Substrate 5-Br-2-F-Pyridine Substrate OxAdd Oxidative Addition (Desired Path) Substrate->OxAdd + Pd(0) Coordination Amine Coordination (Catalyst Poisoning) Substrate->Coordination + Pd(0) (Low Steric Ligand) SNAr S_NAr Attack at C-2 (Side Reaction) Substrate->SNAr + Strong Base/Nuc Pd0 Pd(0)-Ligand Product C-5 Coupled Product OxAdd->Product Transmetallation & Red. Elim. DeadCat Inactive Pd-Amine Complex Coordination->DeadCat Byproduct C-2 Substituted Impurity SNAr->Byproduct

Caption: Mechanistic divergence showing how ligand choice (sterics) and base choice (strength) determine the pathway.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Nucleophilic Aromatic Substitution. Science, 342(6161), 956-960. (Provides context on the reactivity of 2-fluoropyridines). Link

  • Sigma-Aldrich. (n.d.). Buchwald-Hartwig Cross Coupling Reaction Protocol. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][3][4][5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Welcome to the technical support guide for the synthesis of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, a robust experimental protocol, and comprehensive troubleshooting advice to optimize your synthetic outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles that govern this reaction, empowering you to make informed decisions in the laboratory.

Core Synthetic Strategy: Nucleophilic Substitution

The synthesis of the target compound is most efficiently achieved via a nucleophilic substitution reaction. The primary strategy involves the displacement of a halide from the benzylic-like position of a (5-bromo-2-fluoropyridin-3-yl)methyl halide with morpholine. This pathway is generally favored due to the high reactivity of the benzylic-like carbon center towards SN2 reactions.[1]

However, a critical challenge arises from the inherent reactivity of the starting material. The 2-fluoro substituent on the pyridine ring is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[2] This creates a competing reaction pathway where morpholine could potentially displace the fluoride ion. Understanding and controlling the regioselectivity is paramount to achieving a high yield of the desired product.[2]

Diagram 1: General Synthetic Workflow

This diagram outlines the recommended synthetic approach.

Synthetic_Workflow SM Starting Materials: - 3-(Chloromethyl)-5-bromo-2-fluoropyridine - Morpholine - K2CO3 (Base) Reaction S_N_2 Reaction Solvent: Acetonitrile (ACN) Temperature: 80°C (Reflux) SM->Reaction Combine & Heat Workup Aqueous Workup - Quench with water - Extract with Ethyl Acetate Reaction->Workup Cool & Quench Purification Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography Workup->Purification Isolate Crude Product Final Product: 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine Purification->Product Isolate Pure

Caption: High-level workflow for the synthesis.

Optimized Experimental Protocol

This protocol is designed to favor the desired SN2 reaction and minimize the formation of the SNAr byproduct.

Reagents & Materials

ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
3-(Chloromethyl)-5-bromo-2-fluoropyridine226.441.010.02.26 g
Morpholine87.121.515.01.31 g (1.31 mL)
Potassium Carbonate (K₂CO₃), anhydrous138.212.020.02.76 g
Acetonitrile (ACN), anhydrous---35 mL

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(chloromethyl)-5-bromo-2-fluoropyridine (2.26 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous acetonitrile (35 mL), followed by morpholine (1.31 mL, 15.0 mmol), and finally anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing to 7:3) to yield the pure product.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Diagram 2: Troubleshooting Low Yield

Troubleshooting_Tree Start Low or No Product Yield? Check_SM Analyze starting material (SM) (NMR, LC-MS). Is it pure? Start->Check_SM SM_Impure SM is impure or degraded. Action: Repurify or acquire new SM. Check_SM->SM_Impure No Check_Conditions Were reaction conditions correct? (Temp, Time, Anhydrous) Check_SM->Check_Conditions Yes Conditions_Bad Incorrect conditions. Action: Repeat with strict adherence to protocol. Ensure anhydrous solvents and reagents. Check_Conditions->Conditions_Bad No Analyze_Crude Analyze crude reaction mixture. Is a major byproduct present? Check_Conditions->Analyze_Crude Yes SNAr_Product Byproduct matches mass of S_N_Ar product. Action: See FAQ on preventing S_N_Ar. Lower temperature, use a non-nucleophilic base. Analyze_Crude->SNAr_Product Yes, S_N_Ar Other_Byproduct Other unknown byproducts. Action: Characterize byproduct. Consider dimerization (use higher dilution) or reagent decomposition. Analyze_Crude->Other_Byproduct Yes, Other No_Reaction Mainly unreacted SM. Action: Check base activity. Use fresh, finely ground K2CO3. Consider stronger base if needed. Analyze_Crude->No_Reaction No, mostly SM

Caption: A decision tree for diagnosing yield issues.

Q1: My reaction yield is very low, and I've recovered most of my starting material. What went wrong?

A1: This issue typically points to insufficient reaction activation.

  • Base Inactivity: Potassium carbonate is a solid base, and its effectiveness depends on its surface area and dryness. Ensure you are using finely ground, anhydrous K₂CO₃. Clumped or old base will be ineffective.

  • Insufficient Temperature: The reaction requires reflux temperatures (around 80°C in acetonitrile) to proceed at a reasonable rate. Confirm your heating mantle and thermometer are calibrated correctly.

  • Solvent Choice: While acetonitrile is recommended, other polar aprotic solvents like DMF or DMSO can be used. However, be aware that these more polar solvents may increase the rate of the undesired SNAr side reaction.

Q2: I've isolated a major byproduct that has the same mass as my desired product. What is it and how can I avoid it?

A2: You have likely formed the SNAr byproduct: 4-((5-bromo-3-(morpholinomethyl)pyridin-2-yl)morpholine is not the correct structure, the byproduct would be 5-bromo-3-(morpholinomethyl)-2-morpholinopyridine. The nucleophilic attack occurred at the C2 position, displacing the fluoride. This is a known competing pathway for activated fluoropyridines.[2]

Diagram 3: Competing Reaction Pathways

Competing_Pathways cluster_0 Reactants cluster_1 Products SM 3-(Chloromethyl)-5-bromo-2-fluoropyridine + Morpholine Desired Desired Product (SN2) 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine SM->Desired Favored Path (Milder conditions, attack at CH2Cl) Side Side Product (SNAr) 5-Bromo-2-(morpholino)pyridine-3-carbaldehyde (after hydrolysis) or related species SM->Side Competing Path (Harsher conditions, attack at C-F)

Caption: Desired SN2 vs. competing SNAr pathway.

To favor the desired SN2 reaction:

  • Control Temperature: Avoid excessive heat. While reflux is necessary, prolonged heating at very high temperatures can favor the higher activation energy SNAr pathway. Stick to the recommended 80-85°C.

  • Base Selection: Potassium carbonate is a relatively weak, non-nucleophilic base. Stronger, more nucleophilic bases (like sodium methoxide) or certain amine bases could potentially increase the rate of SNAr.[2] Using a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) could also be an option if K₂CO₃ proves problematic.

Q3: My purification by column chromatography is difficult, and the product is not separating well from an impurity.

A3:

  • Check for Unreacted Morpholine: Morpholine is basic and can cause streaking on silica gel columns. Ensure your aqueous workup is thorough to remove excess morpholine. An additional wash with dilute acid (e.g., 1M HCl) can help, but be cautious as your product is also a tertiary amine and may partition into the aqueous layer if the pH is too low.

  • Optimize Your Solvent System: If your product and a key impurity have similar Rf values, you need to change the selectivity of your chromatography.

    • Try a different solvent system. For example, switch from Hexane/EtOAc to Dichloromethane/Methanol.

    • Add a small amount of a modifier. For amine compounds, adding 0.5-1% triethylamine (TEA) to your mobile phase can significantly improve peak shape and may alter selectivity by deactivating acidic sites on the silica.

Frequently Asked Questions (FAQs)

Q: Why is 3-(chloromethyl)-5-bromo-2-fluoropyridine the recommended starting material over the bromomethyl analogue?

A: While the bromomethyl analogue would be more reactive, the chloromethyl starting material is often more stable, more readily available, and provides a good balance of reactivity without being overly susceptible to degradation or side reactions under standard laboratory conditions. The reactivity is sufficient for the reaction to proceed efficiently at reflux.

Q: Can I run this reaction at room temperature?

A: It is not recommended. The SN2 reaction with morpholine as the nucleophile and chloride as the leaving group requires thermal energy to overcome the activation barrier. At room temperature, the reaction rate would be impractically slow, potentially taking days or weeks to reach completion.

Q: How critical is it to use anhydrous solvents and reagents?

A: It is highly critical. Water can compete with morpholine as a nucleophile, potentially leading to the formation of the corresponding alcohol byproduct ((5-bromo-2-fluoropyridin-3-yl)methanol). Furthermore, potassium carbonate can be less effective in the presence of significant amounts of water. Always use anhydrous grade solvents and ensure your glassware is thoroughly dried before starting.

Q: What is the best way to confirm the identity of my final product?

A: A combination of analytical techniques is recommended for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: Will confirm the connectivity of all atoms and the successful incorporation of the morpholine moiety.

  • LC-MS: Will confirm the molecular weight of the product.

  • FTIR: Can show the disappearance of C-Cl stretching and the presence of characteristic C-N and C-O-C stretches.

References

  • Tidwell, T. T., & Umar, A. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions . Organic & Biomolecular Chemistry, 12(30), 5698–5704. [Link]

  • Lookchem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES . [Link]

  • Umar, A., & Tidwell, T. T. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . National Center for Biotechnology Information. [Link]

  • Wikipedia. Nucleophilic substitution . [Link]

Sources

Optimization

Technical Support Center: Purification of Morpholine-Containing Pyridine Intermediates

Welcome to the Advanced Purification Support Portal. Ticket Subject: Strategies for isolating morpholine-substituted pyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Portal. Ticket Subject: Strategies for isolating morpholine-substituted pyridine derivatives. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary & Chemical Logic

The Challenge: Morpholine-containing pyridines present a "double-trouble" purification challenge.

  • Polarity & Basicity: The morpholine nitrogen (pKa ~8.3) and pyridine nitrogen (pKa ~5.2) create a highly polar, basic molecule that interacts strongly with acidic silanol groups on silica gel, leading to severe peak tailing (streaking) and poor resolution.

  • Solubility Profile: These intermediates are often soluble in both organic solvents (DCM, EtOAc) and aqueous acids, making standard extraction windows narrow.

The Solution Architecture: Our strategy relies on three pillars: pKa-modulated Extraction (exploiting the basicity difference), Surface-Modified Chromatography (suppressing silanol interactions), and Salt-Directed Crystallization .

Troubleshooting Guides (Q&A Modules)

Module A: Chromatography Issues (Streaking & Poor Resolution)

Q: My compound streaks from the baseline to the solvent front on silica TLC and flash columns. How do I fix this?

A: This is caused by the protonation of your basic morpholine nitrogen by the acidic silanol (Si-OH) groups on the silica surface. You must neutralize this interaction.

Protocol 1: Mobile Phase Modifiers (The "TEA Block")

  • Mechanism: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) competes for the acidic sites on the silica, effectively "capping" them so your product can pass through.

  • Standard Silica: Add 1% to 3% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).

    • Critical Step: Pre-wash the column with the mobile phase containing TEA before loading your sample to neutralize the silica bed.

  • DCM/MeOH Systems: If your compound is very polar, use DCM:MeOH:NH₄OH (e.g., 90:9:1). The ammonia suppresses ionization.

Protocol 2: Alternative Stationary Phases If modifiers fail, switch the stationary phase chemistry.

  • Amine-Functionalized Silica: Use NH₂-bonded silica cartridges. These are basic and repel the basic morpholine moiety, resulting in sharp peaks without liquid modifiers.

  • Reversed-Phase (C18): Run a gradient of Water/Acetonitrile with 0.1% Ammonium Bicarbonate (pH ~10). Basic pH keeps the morpholine deprotonated (neutral), increasing retention and improving peak shape on C18.

Module B: Workup & Extraction (Removing Excess Morpholine)

Q: I used excess morpholine in a nucleophilic aromatic substitution (SNAr). How do I remove the unreacted morpholine without chromatography?

A: You can exploit the significant pKa difference between morpholine (pKa ~8.3) and pyridine (pKa ~5.2).

Protocol: The "pH Window" Wash

  • Dissolve: Dissolve the crude reaction mixture in a non-miscible organic solvent (DCM or EtOAc).

  • Buffer Prep: Prepare a phosphate or citrate buffer adjusted to pH 6.0 – 6.5 .

  • The Wash: Extract the organic layer with this buffer (3x).

    • Mechanism:[1][2][3][4] At pH 6.5, Morpholine (pKa 8.3) is >98% protonated (charged/water-soluble). Pyridine (pKa 5.2) is largely unprotonated (neutral/organic-soluble).

  • Result: The morpholine moves to the aqueous layer; your product stays in the organic layer.

Data: Theoretical Protonation States at pH 6.0

SpeciespKa (Conj.[5][6] Acid)% Protonated at pH 6.0Solubility Preference
Morpholine ~8.3~99.5% Aqueous (Removed)
Pyridine Core ~5.2~13.7% Organic (Retained)
Module C: Crystallization (Oiling Out)

Q: My product is a sticky oil. I need a solid for stability. What salts work best?

A: Morpholine nitrogens are excellent hydrogen bond acceptors and salt formers. The Hydrochloride (HCl) and Oxalate salts are the most reliable for inducing crystallinity in this class of compounds.

Protocol: HCl Salt Formation

  • Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol.

  • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

  • Observation: A white precipitate should form immediately.

  • Troubleshooting: If no solid forms, add diethyl ether as an anti-solvent until cloudy, then refrigerate (-20°C) overnight.

Visual Decision Support

Workflow 1: Selecting the Purification Strategy

PurificationStrategy Start Crude Reaction Mixture CheckSolubility Is Product Water Soluble? Start->CheckSolubility CheckImpurity Major Impurity? CheckSolubility->CheckImpurity No (Organic Soluble) ExcessMorpholine Excess Morpholine CheckImpurity->ExcessMorpholine CloseSpot Close Eluting Byproduct CheckImpurity->CloseSpot pHWash pH 6.5 Buffer Wash (Removes Morpholine) ExcessMorpholine->pHWash High Qty (>10%) Scavenger PS-Isocyanate Resin (Scavenges 2° Amines) ExcessMorpholine->Scavenger Trace (<10%) Column Chromatography CloseSpot->Column pHWash->Column Final Polish ModSilica Silica + 1% TEA (Prevents Streaking) Column->ModSilica Standard Flash C18 C18 Reverse Phase (High pH Buffer) Column->C18 High Polarity

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and solubility.

Workflow 2: The "Scavenging" Protocol (Trace Impurities)

For removing trace morpholine (secondary amine) without aqueous workup.

Scavenging Input Crude Solution (Product + Trace Morpholine) Resin Add PS-Isocyanate Resin (3 equiv vs impurity) Input->Resin React Stir/Shake RT, 2-4 Hours Resin->React Filter Filter Solid Resin React->Filter Output Filtrate: Pure Product Filter->Output Waste Resin-Morpholine Urea (Discard) Filter->Waste

Caption: Workflow for using polymer-supported isocyanate (PS-Isocyanate) to covalently bind and remove unreacted morpholine.

References & Authoritative Grounding

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. (Detailed protocols on silica deactivation using Triethylamine).

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. (General strategies for basic heterocycle separation).

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (The gold standard reference for flash chromatography parameters).

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (Data on HPLC separation of nitrogen heterocycles).

Sources

Troubleshooting

resolving solubility issues of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine in organic solvents

Executive Summary & Physicochemical Profile This guide addresses solubility challenges associated with 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine . This compound is a critical intermediate and pharmacophore in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

This guide addresses solubility challenges associated with 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine . This compound is a critical intermediate and pharmacophore in kinase inhibitor discovery. Its structure features a basic morpholine moiety linked via a methylene bridge to an electron-deficient, halogenated pyridine ring.[1]

The Core Solubility Challenge: The presence of the methylene bridge (


) isolates the morpholine nitrogen from the pyridine ring's electron-withdrawing effects. Consequently, the morpholine nitrogen retains a basic 

(estimated ~7.8–8.2), making the compound highly pH-dependent . It behaves as a lipophilic free base at neutral pH and a soluble cation at acidic pH.
PropertyValue (Estimated)Implication for Solubility
Molecular Weight ~275.12 g/mol Moderate; supports good solubility in organic solvents.
Calculated LogP ~2.1 – 2.5Lipophilic; poor water solubility without ionization.
Basic

~8.0 (Morpholine N)Critical Control Point: Soluble in aqueous acid; precipitates at pH > 7.
H-Bond Acceptors 3 (N, O, F)Good solubility in polar aprotic solvents (DMSO, DMF).
Solvent Compatibility Matrix

Use this matrix to select the appropriate solvent system for your specific application.

Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc Excellent (>50 mg/mL)Best for Stock Solutions. Stable for long-term storage at -20°C.
Chlorinated DCM, Chloroform Very Good Ideal for synthesis workup and transfers.
Alcohols Methanol, Ethanol Moderate Solubility improves significantly with heating or addition of 1% Acetic Acid.
Esters/Ethers Ethyl Acetate, THFModerate to Good Good for extraction; avoid for long-term storage due to potential evaporation/peroxidation.
Aqueous Water, PBS (pH 7.4)Poor (<0.1 mg/mL)Warning: Will precipitate as a free base. Requires pH adjustment or cosolvents.
Hydrocarbons Hexanes, HeptaneInsoluble Use only as an antisolvent to induce crystallization.
Troubleshooting Guide (FAQs)
Issue 1: "My compound precipitates immediately when added to the cell culture media/assay buffer."

Diagnosis: This is a "pH Crash." Your stock solution (likely in DMSO) contains the neutral free base. When diluted into media (pH 7.4), the concentration exceeds the intrinsic solubility of the uncharged molecule. Solution:

  • Limit Final Concentration: Ensure the final DMSO concentration is <0.5% (v/v) to avoid toxicity, but recognize this limits compound solubility.

  • Pre-complexation: Dilute the DMSO stock into a slightly acidic intermediate buffer (e.g., 10 mM Citrate, pH 5.0) before adding to the final neutral media. This creates a supersaturated solution that may remain stable kinetically during the assay window.

  • Salt Formation: Convert the solid to a Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt before dissolving. (See Protocol A).

Issue 2: "I cannot get the solid to dissolve in Methanol for my reaction."

Diagnosis: While methanol is polar, the crystal lattice energy of the halogenated pyridine can be high. Solution:

  • Acidification: Add 1-2 equivalents of Acetic Acid or HCl (in dioxane) to the methanol. Protonating the morpholine nitrogen breaks the crystal lattice effectively.

  • Sonication: Sonicate at 40°C for 10–15 minutes.

Issue 3: "During extraction, the compound stays in the aqueous layer or forms an emulsion."

Diagnosis: If the aqueous layer is acidic (pH < 6), the compound is protonated and water-soluble. If the layer is neutral, the morpholine surfactant properties can cause emulsions. Solution:

  • To Extract into Organic: Adjust the aqueous phase to pH 10–11 using saturated

    
     or 1N NaOH. This forces the compound into the free base form, which readily partitions into DCM or Ethyl Acetate.
    
  • Emulsion Breaking: Add brine (saturated NaCl) and a small amount of Methanol (5%) to the organic layer.

Step-by-Step Protocols
Protocol A: In-Situ Salt Formation for Aqueous Stock

Use this when you need a high-concentration aqueous stock (e.g., for animal dosing or high-concentration assays).

  • Weigh 10 mg of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine into a glass vial.

  • Add 900 µL of sterile water. The compound will remain a suspension.

  • Slowly add 1.0 M HCl (or Methanesulfonic acid) in 10 µL increments while vortexing.

    • Stoichiometry: You need exactly 1 molar equivalent. For 10 mg (~36 µmol), you need ~36 µL of 1.0 M acid.

  • Monitor dissolution. Once clear, check pH (aim for pH 4–5).

  • Bring volume to 1.0 mL with water to achieve a 10 mg/mL stock.

  • Filter Sterilize using a 0.22 µm PTFE or PES syringe filter.

Protocol B: "DMSO-Push" Method for Assay Preparation

Use this to maximize solubility in neutral buffers without forming salts.

  • Prepare a 20 mM stock in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:20 into 50% DMSO / 50% Water mixture. (Result: 1 mM compound in 75% DMSO).

    • Why? The heat of mixing DMSO/Water helps solvate the compound before it hits the high-salt buffer.

  • Final Dilution: Pipette this intermediate solution directly into the assay buffer while vortexing rapidly.

Decision Logic & Workflows
Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on the intended application (Storage, Reaction, or Assay).

SolventSelection Start Start: Select Application Storage Long-term Storage Start->Storage Assay Biological Assay (Aq.) Start->Assay Synthesis Chemical Synthesis Start->Synthesis DMSO 100% DMSO (-20°C, Dark) Storage->DMSO Buffer Is pH Adjustable? Assay->Buffer ReactionType Reaction Type? Synthesis->ReactionType Acidic Use Acidic Buffer (pH 4-5) + 1% DMSO Buffer->Acidic Yes Neutral Use DMSO Stock Max 0.5% v/v Buffer->Neutral No Polar Coupling/SnAr: DMF or DMAc ReactionType->Polar High Temp NonPolar Workup/Extraction: DCM or EtOAc ReactionType->NonPolar Partitioning

Figure 2: pH-Dependent Solubility Mechanism

Caption: Mechanistic illustration of how pH switching alters the solubility state of the morpholine-pyridine conjugate.

SolubilityMech LowPH Acidic pH (< 5.0) Protonated Cation (Water Soluble) Process Reversible Protonation of Morpholine N LowPH->Process Add Base (NaOH) HighPH Neutral/Basic pH (> 7.0) Neutral Free Base (Lipophilic / Precipitates) HighPH->Process Add Acid (HCl) Process->LowPH Process->HighPH

References
  • VulcanChem. (2024). Product Analysis: 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine Structure and Analogs. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1800399-58-9 (Analog). Retrieved from

  • Palchykov, V. A. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[2] Retrieved from

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Structural Features. Chemical Research in Toxicology.

Sources

Optimization

Technical Support Center: Preventing Hydrodebromination in Pd-Catalyzed Coupling

Topic: Strategies for suppressing hydrodebromination (reduction of C-X to C-H) in palladium-catalyzed cross-coupling reactions. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for suppressing hydrodebromination (reduction of C-X to C-H) in palladium-catalyzed cross-coupling reactions. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

The Diagnostic Workflow (Triage)

Before altering your reaction conditions, you must confirm that the byproduct is indeed the result of hydrodebromination and identify the source of the hydride.

Is it Debromination or Homocoupling?
  • Symptom: You observe a byproduct with a lower molecular weight than the starting material.

  • Check:

    • Debromination (Hydrodehalogenation): Mass =

      
      . (Net loss of 78 Da).
      
    • Homocoupling: Mass =

      
      .
      
    • Protodeboronation: If the byproduct matches the coupling partner (e.g., Ar-B(OH)

      
      
      
      
      
      Ar-H), the issue is boronic acid instability, not oxidative addition/reduction of the halide.
Protocol: The Deuterium Labeling Diagnostic

To solve the problem, you must find the hydride source. Common culprits are the solvent (via


-hydride elimination) or trace water .

Experiment: Run two parallel micro-scale reactions:

  • Reaction A: Standard conditions but replace solvent with a deuterated analog (e.g.,

    
    -MeOD or 
    
    
    
    -THF).
  • Reaction B: Standard conditions but add 5 equivalents of

    
    .
    

Analysis:

  • If Reaction A yields Ar-D (M+1 peak): The solvent is the hydride source (likely

    
    -hydrogen abstraction).
    
  • If Reaction B yields Ar-D : The proton source is water/base interaction or acidic protons on the substrate.

  • If Neither : The hydride source may be the ligand (rare, via cyclometallation/decomposition) or the coupling partner itself.

Mechanism-Based Troubleshooting

Understanding the "Why" is critical to fixing the "How." Hydrodebromination is a kinetic failure where a side reaction outcompetes the desired transmetallation step.

The Competing Pathways

The diagram below illustrates the divergence between the productive catalytic cycle and the destructive hydrodebromination pathway.

DebrominationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Desired Path LigandEx Ligand Exchange (w/ Alcohol/Amine) OxAdd->LigandEx Slow Transmetallation RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 BetaHydride β-Hydride Elimination (Formation of Ar-Pd-H) LigandEx->BetaHydride Oxidation of Solvent SideRedElim Reductive Elimination (Ar-H Byproduct) BetaHydride->SideRedElim SideRedElim->Pd0 Regenerates Catalyst

Caption: Kinetic competition between the desired cross-coupling cycle (Green) and the hydrodebromination trap (Red). The critical divergence point is the oxidative addition intermediate.

Frequently Asked Questions (FAQs) & Solutions

Q1: My substrate dissolves best in ethanol, but I see 30% debromination. Why?

The Science: Primary and secondary alcohols are "non-innocent" solvents. Palladium species can undergo alkoxide exchange followed by


-hydride elimination , oxidizing the alcohol to an aldehyde/ketone and generating a reactive L

Pd(Ar)(H)
species. This species rapidly reductively eliminates to form Ar-H [1].

The Fix:

  • Immediate Action: Switch to a polar aprotic solvent like DMF , DMA , or NMP .

  • Alternative: If you must use alcohol, switch to tert-butanol (t-BuOH) . It lacks

    
    -hydrogens and cannot undergo 
    
    
    
    -hydride elimination.
  • Temperature: Lower the reaction temperature.

    
    -hydride elimination typically has a higher activation energy than transmetallation.
    
Q2: I am using a strong base (NaOtBu) and seeing debromination. Is the base the problem?

The Science: Yes. Similar to alcohol solvents, alkoxide bases with


-hydrogens (like ethoxide or isopropoxide) can act as hydride donors. Furthermore, strong bases can deprotonate trace water or the substrate itself, facilitating protonolysis of the Pd-Ar bond [2].

The Fix:

  • Base Swap: Switch to mild, inorganic bases that cannot donate hydrides.

    • Recommendation: K

      
      PO
      
      
      
      (anhydrous) or Cs
      
      
      CO
      
      
      .
  • Protocol: Ensure the base is dry. Water acts as a proton source for the reduction of Pd-Ar species.[1]

Q3: Which ligand should I use to stop this?

The Science: You need a ligand that accelerates the Transmetallation and Reductive Elimination steps so they outcompete the side reaction.

  • The Trap: Simple phosphines (PPh

    
    ) often result in slow catalytic turnover, leaving the vulnerable Ar-Pd-X species exposed to side reactions for longer durations.
    
  • The Solution: Bulky, electron-rich ligands (Buchwald-type or NHCs) are generally superior.[1] They facilitate rapid oxidative addition and, crucially, create a steric environment that disfavors the approach of solvent molecules while accelerating the coupling with the boronic acid [3].

Ligand Selection Table:

Ligand FamilyExamplesRisk of DebrominationMechanism of Action
Simple Phosphines PPh

, P(o-tol)

High Slow turnover allows side reactions to dominate.
Buchwald (Dialkylbiaryl) XPhos, SPhos, RuPhos Low Bulky steric bulk protects the Pd center; electron-rich nature speeds up cycle.
NHC IPr, IMesVery Low Strong

-donation stabilizes Pd(0) but high steric bulk prevents

-H elimination approach.
Bidentate dppf, XantphosMedium Good for specific reductive eliminations, but can be slow to transmetallate.
Q4: I am working with a polybrominated substrate. How do I prevent "Ring Walking"?

The Science: In polyhalogenated arenes, the Pd catalyst can "walk" around the ring via a series of oxidative addition/reductive elimination equilibria (chain walking) until it finds the most thermodynamically stable position or falls off as a reduced arene [4].

The Fix:

  • Stoichiometry: Use a slight deficiency of the boronic acid (0.95 eq) to prevent multiple additions.

  • Solvent Additive: Add DMSO (5-10% v/v) to the reaction mixture. DMSO coordinates weakly to the Pd, inhibiting the isomerization ("walking") mechanism without stopping the main reaction.

Advanced Protocol: High-Fidelity Suzuki Coupling

Use this protocol for substrates prone to debromination (e.g., electron-deficient aryl bromides or pyridines).[1]

Reagents:

  • Catalyst: Pd(OAc)

    
     (2 mol%) + XPhos  (4 mol%) OR Pd-XPhos G4  precatalyst.
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground and dried).
  • Solvent: THF or 1,4-Dioxane (Anhydrous, sparged with Ar).

Step-by-Step:

  • Degassing: This is non-negotiable. Oxygen promotes homocoupling, which consumes boronic acid and leaves the active Pd-Ar species "waiting" for a partner, leading to debromination. Sparge solvents with Argon for 15 mins.

  • Pre-mixing: Add Aryl Bromide, Boronic Acid, and Base to the vial.

  • Catalyst Addition: Add the Pd source and Ligand last (or use the G4 precatalyst).

  • Temperature Ramp: Start the reaction at 40°C . Only increase to 80-100°C if conversion is <10% after 1 hour.

    • Rationale: High heat promotes

      
      -hydride elimination exponentially more than it promotes transmetallation.
      
  • Monitoring: Check LCMS at 1 hour.

    • If Ar-H > 5%: Stop. Add 10% DMSO co-solvent and restart.

References

  • Mechanistic Investigation of Hydrodehalogenation

    • Title: A mechanistic investigation of hydrodehalogen
    • Source: Chemical Communic
    • URL:[Link]

  • Solvent & Base Effects

    • Title: Solvent effects in palladium catalysed cross-coupling reactions.[2][3][4][5][6][7][8]

    • Source: Green Chemistry (RSC).[5]

    • URL:[Link]

  • Ligand Effects (Buchwald)

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[9][10][11][12]

    • Source: ACS Omega.
    • URL:[Link]

  • Polyhalogenated Substrates (Ring Walking)

    • Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling.[13]

    • Source: Journal of the American Chemical Society (via PMC).
    • URL:[Link]

Sources

Troubleshooting

FluoroTech Support Center: Minimizing Hydrolysis of the 2-Fluoro Group

Ticket ID: F-2024-WORKUP Subject: Prevention of defluorination/hydrolysis in activated 2-fluoroheterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F-2024-WORKUP Subject: Prevention of defluorination/hydrolysis in activated 2-fluoroheterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Core Issue

You are likely observing the conversion of your 2-fluoroheterocycle (e.g., 2-fluoropyridine, 2-fluoropyrimidine) into its corresponding oxo-derivative (pyridone/pyrimidone) during workup.

Chemical Reality: The C–F bond at the 2-position of nitrogenous heterocycles is electronically activated. Unlike a stable fluorobenzene, a 2-fluoropyridine is a "loaded spring" for Nucleophilic Aromatic Substitution (


).
  • Acidic Workup: Protonation of the ring nitrogen lowers the LUMO energy, making the C-2 position hypersensitive to attack by water (even at ambient temperature).

  • Basic Workup: Hydroxide ions (

    
    ) are potent nucleophiles that directly displace the fluoride.
    
The "Danger Zone" Mechanism

To fix this, you must understand how the fluorine is lost. It is rarely a direct dissociation; it is an addition-elimination sequence.

G Substrate 2-Fluoroheterocycle (Neutral) Activated N-Protonated Species (Highly Electrophilic) Substrate->Activated + H+ (Acidic Workup) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Substrate->Meisenheimer + OH- (Basic Workup) Activated->Meisenheimer + H2O (Nucleophilic Attack) Product 2-Pyridone/Pyrimidone (Hydrolysis Product) Meisenheimer->Product - HF (Irreversible Tautomerization)

Figure 1: The dual-threat mechanism. In acid, the ring activates itself (Yellow). In base, the nucleophile is aggressive (Blue). Both paths lead to the thermodynamically stable amide/pyridone (Black).

Troubleshooting Guide (FAQ Format)

Scenario A: "I used 1M HCl to remove excess amine, and my fluorine disappeared."

Diagnosis: Acid-Catalyzed Hydrolysis. Explanation: By using 1M HCl, you protonated the pyridine nitrogen (


 for 2-F-pyridine). This cationic species reacts with water 

to

times faster than the neutral species. Solution:
  • Immediate Fix: Switch to a Cold Buffer Wash . Use 0.5M Citric Acid or Phosphate Buffer (pH 4–5) at 0°C. This removes amines without fully protonating the electron-deficient fluoropyridine.

  • Alternative: If the impurity is a basic amine, use a solid-supported scavenger resin (e.g., sulfonic acid resin) in an anhydrous solvent instead of an aqueous wash.

Scenario B: "My product degrades during rotary evaporation."

Diagnosis: Thermal Hydrolysis via Residual Water. Explanation: Even trace amounts of water in the organic phase, combined with the heat of the water bath (>40°C), can drive the


 reaction. HF generated during the process autocatalyzes further decomposition.
Solution: 
  • Protocol: Dry the organic layer rigorously over

    
     (sodium sulfate) for at least 30 minutes. Filter.
    
  • The Azeotrope Trick: Add toluene or heptane to your flask before concentration. These form azeotropes with water, carrying it off before the product concentrates. Keep the bath temperature < 30°C .

Scenario C: "I see a new spot on TLC after quenching with saturated NaHCO3."

Diagnosis: Base-Mediated Hydrolysis. Explanation: While


 is mild, long exposure times or elevated temperatures can allow 

(from equilibrium) to displace the fluorine, especially in electron-poor rings (e.g., pyrimidines or nitro-pyridines). Solution:
  • Quench: Dilute the reaction mixture with the organic solvent first, then add the bicarbonate solution cold.

  • Speed: Separate layers immediately. Do not let the biphasic mixture stir overnight.

Best Practice Protocols

Protocol 1: The "Cold-Zone" Buffered Workup

Recommended for: Removing basic impurities without stripping the fluorine.

StepActionTechnical Rationale
1 Cool Down Chill the reaction vessel to 0°C before adding any aqueous solution.
2 Dilution Dilute with a hydrophobic solvent (DCM or TBME). Avoid Ethyl Acetate if the product is very sensitive (EtOAc can contain trace acetic acid/alcohol).
3 The Wash Wash with 0.5M Phosphate Buffer (pH 5.5) or 20% w/v NH4Cl . Limit contact time to < 5 minutes.
4 Rapid Dry Separate layers. Dry organic phase immediately over

(faster than

).
5 Stabilize Add 1% Triethylamine (TEA) to the receiving flask of the rotavap if the product is acid-sensitive.
Protocol 2: The Anhydrous "Dry-Quench"

Recommended for: Highly unstable substrates (e.g., 2-fluoro-3-nitropyridines).

  • Do not add water.

  • If the reaction contains inorganic salts (LiCl, NaBr), dilute with

    
     or TBME and precipitate them out.
    
  • Filter the mixture through a pad of Celite and Anhydrous

    
     .
    
  • If amine removal is required, add Amberlyst 15 (H+ form) or similar scavenger resin directly to the organic phase. Stir for 15 mins, then filter.

  • Concentrate under high vacuum at low temperature.

Decision Logic for Workup Selection

Use this logic flow to select the safest path for your specific molecule.

WorkupLogic Start Start: 2-Fluoro Workup IsBasic Is the 2-F ring highly electron deficient? (e.g. Pyrimidine, Nitro-sub) Start->IsBasic AcidSens Avoid Acidic Wash (Even weak acids) IsBasic->AcidSens Yes StdWash Can use pH 4-5 Buffer Wash IsBasic->StdWash No Anhydrous PROTOCOL 2: Anhydrous Workup (Filtration/Resins) AcidSens->Anhydrous ColdBuffer PROTOCOL 1: Cold Buffer Workup (Phosphate/Citrate) StdWash->ColdBuffer

Figure 2: Decision tree for selecting the appropriate isolation strategy based on substrate electronics.

Safety Alert: HF Generation

WARNING: If hydrolysis occurs, Hydrogen Fluoride (HF) is generated as a byproduct.

  • In standard glass scale (mg to g), this may etch glassware but poses low immediate inhalation risk unless heated.

  • On scale-up (>100g), the generation of HF in an acidic aqueous layer is a critical safety hazard.

  • Mitigation: Always have Calcium Gluconate gel available. Ensure aqueous waste streams are treated with

    
     or Lime to precipitate fluoride as 
    
    
    
    before disposal.

References

  • Nucleophilic Arom

    • Mechanism and Kinetics: The enhanced reactivity of 2-fluoropyridines toward

      
       compared to chloropyridines is well documented.[1] The rate acceleration is due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.
      
    • Source: Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company Publishers.
    • Validation:

  • Hydrolytic Instability of Fluorin

    • Context: Studies on the stability of 2'-fluoro-nucleosides (like Gemcitabine intermediates)
    • Source: Watts, J. K., et al. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Nucleic Acids Research.
    • Link:

  • Process Chemistry of Fluorin

    • Protocol Grounding: Standard industrial protocols for handling activated fluoropyridines emphasize temperature control (<20°C) and the use of non-aqueous quenches to prevent yield loss to pyridones.
    • Source: Dunn, P. J., et al. (Eds). (2010).[2] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (See sections on workup of sensitive intermediates).

    • Link:

Sources

Optimization

crystallization techniques for 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Technical Support Center: Crystallization of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine Case ID: #CRYST-5B2F-MORPH Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Case ID: #CRYST-5B2F-MORPH Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine , a critical intermediate often used in Suzuki-Miyaura couplings or S_NAr diversifications.

The Core Challenge: This molecule combines a lipophilic, electron-deficient pyridine ring with a basic, polar morpholine tail. This "amphiphilic" nature frequently leads to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than distinct crystal nucleation. The free base is likely a low-melting solid or viscous oil, making purification by standard evaporation insufficient for high-purity pharmaceutical applications.

This guide provides a troubleshooting framework to force crystallization, reject regioisomeric impurities, and stabilize the solid form.

Module 1: Troubleshooting "Oiling Out" (The Primary Failure Mode)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky/cloudy, and a second liquid layer (oil) forms at the bottom.[1] No crystals appear.

Root Cause: The system has entered a metastable miscibility gap . The energy barrier to form an amorphous oil droplet is lower than the barrier to form an ordered crystal lattice. This is common when the melting point is low (< 60°C) or impurities (like unreacted morpholine) act as plasticizers.

Protocol A: The "Temperature Cycling" Cure

Do not simply cool further; this solidifies the oil into an impure glass.

  • Re-heat: Heat the mixture until the oil phase re-dissolves completely into a clear solution.

  • Seed at High T: Add seed crystals (0.5 wt%) immediately when the solution is clear but slightly subsaturated.

  • Slow Cool: Cool at a rate of 0.1°C/min .

  • Agitation: Increase stirring speed. High shear can break oil droplets, providing more surface area for nucleation if the oil phase is metastable.

Visual Troubleshooting Guide

OilingOut Start Issue: Solution turns milky / Oil forms CheckImpurity Check Purity (HPLC) Is Purity < 90%? Start->CheckImpurity PurifyFirst Action: Silica Plug / Acid-Base Extraction (Remove Plasticizing Impurities) CheckImpurity->PurifyFirst Yes CheckSolvent Check Solvent System Is it Alcohol/Water or Alcohol/Hexane? CheckImpurity->CheckSolvent No PurifyFirst->CheckSolvent ChangeSolvent Action: Switch to Single Solvent (e.g., Isopropyl Acetate or MTBE) CheckSolvent->ChangeSolvent Yes (Anti-solvent causes crash) TempCycle Action: Temperature Cycling Heat to clear -> Seed -> Slow Cool CheckSolvent->TempCycle No (Single solvent used) ChangeSolvent->TempCycle SaltScreen Action: Abort Free Base Switch to Salt Formation (HCl/Oxalate) TempCycle->SaltScreen Fails again

Figure 1: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Salt Formation (The Robust Solution)

If the free base persists as an oil, you must increase the lattice energy by forming a salt. The morpholine nitrogen (pKa ~8.3) is the primary protonation site. The pyridine nitrogen (pKa ~2-3 due to F/Br withdrawal) is too weak to protonate first.

Recommended Salts:

  • Hydrochloride (HCl): High melting point, but risk of hygroscopicity.

  • Oxalate: Often forms highly crystalline, non-hygroscopic solids for morpholine derivatives.

  • Fumarate: Good for pharmaceutical acceptability (Class 1).

Protocol B: Reactive Crystallization (HCl Salt)

Materials:

  • Crude Free Base (1.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) - Avoid alcohols initially to maximize yield.

  • Acid: 4M HCl in Dioxane or Acetyl Chloride (in situ generation).

Step-by-Step:

  • Dissolution: Dissolve crude free base in EtOAc (5-10 volumes). If insoluble, add minimal MeOH (0.5 vol).

  • Filtration: Polish filter to remove dust (nucleation sites for oil).

  • Acid Addition:

    • Heat solution to 50°C.

    • Slowly add HCl (1.05 eq) dropwise. Do not dump.

  • Nucleation: The solution should turn cloudy. If it oils, add Acetone (anti-solvent) dropwise until turbidity persists.

  • Aging: Hold at 50°C for 30 mins (Ostwald Ripening), then cool to 0°C over 2 hours.

  • Isolation: Filter and wash with cold EtOAc/Hexane (1:1).

Module 3: Impurity Rejection

The synthesis likely involves the alkylation of morpholine with 3-(bromomethyl)-5-bromo-2-fluoropyridine. Common impurities include:

  • Impurity A: Unreacted starting material (benzyl bromide derivative).

  • Impurity B: Bis-morpholine adduct (if stoichiometry was off).

Solvent Selection Table for Purification:

Solvent SystemRoleOutcomeMechanism
Ethanol / Water RecrystallizationHigh Purity Polar impurities stay in water; Product crystallizes upon cooling.
Heptane / EtOAc Anti-solventHigh Yield Good for crashing out the bulk product, but may trap non-polar impurities.
MTBE (Methyl tert-butyl ether) Slurry / TriturationPolymorph Control Dissolves oily impurities; leaves crystalline product behind.

Frequently Asked Questions (FAQs)

Q1: The solid is yellow/brown, but it should be white. How do I fix color?

  • A: The color often comes from trace oxidation of the pyridine ring or polymerized byproducts.

    • Fix: Dissolve the compound in 5 volumes of Methanol/DCM. Add Activated Carbon (Type C, 5 wt%) . Reflux for 30 mins. Filter hot through Celite. Recrystallize the filtrate.

Q2: I see crystals, but they turn into a gum on the filter paper.

  • A: This is "Deliquescence" or solvent inclusion. The crystals are likely solvates that collapse when the solvent evaporates.

    • Fix: Switch to a non-solvating solvent system (e.g., Toluene/Heptane or IPA/Water ). Avoid DCM or Chloroform, which often form unstable solvates with morpholines.

Q3: Can I use Hexane as an anti-solvent?

  • A: Be careful. Adding Hexane to a polar solution (like Ethanol) too fast creates local zones of high supersaturation, causing immediate oiling.

    • Technique: Add the solution to the Hexane (Reverse Addition) or add Hexane via a syringe pump over 2 hours.

Experimental Workflow: Salt Screening

Use this workflow if the free base cannot be solidified.

SaltScreen Input Crude Free Base (Oil) Solvent Dissolve in IPA or Acetone Input->Solvent Split Split into 3 Vials Solvent->Split Acid1 Add HCl (1.1 eq) Split->Acid1 Acid2 Add Oxalic Acid (1.0 eq) Split->Acid2 Acid3 Add Fumaric Acid (1.0 eq) Split->Acid3 Result1 Hygroscopic? Check Stability Acid1->Result1 Result2 High MP Solid? Likely Best Candidate Acid2->Result2 Result3 Slow Cryst? Good for Purity Acid3->Result3

Figure 2: Parallel salt screening workflow to identify a stable solid form.

References & Grounding

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The authoritative text on supersaturation and oiling out mechanisms).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Specifics on seeding strategies for organic molecules).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Practical guide for pharmaceutical intermediates).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Details on salt selection for amine purification).

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for 5-bromo-2-fluoropyridine derivatives before handling, as they may be skin sensitizers.

Sources

Troubleshooting

removing palladium residues from 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine products

Topic: Purification of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine Document ID: TSC-PD-REM-042 Last Updated: February 12, 2026 Target Audience: Process Chemists, Medicinal Chemists, CMC Leads Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Document ID: TSC-PD-REM-042 Last Updated: February 12, 2026 Target Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary & Chemical Context

The Challenge: Removing palladium (Pd) from 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine is chemically distinct from standard hydrocarbon purifications. This molecule contains two competing ligands:

  • Morpholine Nitrogen (

    
    ):  A moderately basic amine (
    
    
    
    ).
  • Pyridine Nitrogen (

    
    ):  A weaker base but an excellent 
    
    
    
    -acceptor ligand.

The Problem: Pd(II) acts as a "soft" acid. While it binds well to standard scavengers, the nitrogen atoms in your product act as competitive ligands, effectively "fighting" the scavenger for the metal. Simple silica filtration often fails because the Pd is not just physically entrained but chemically coordinated to your product.

Regulatory Limit (ICH Q3D): Palladium is a Class 2B impurity.

  • Oral Limit:

    
     (typically).
    
  • Parenteral Limit:

    
    .
    
Diagnostic & Assessment Module

Before selecting a protocol, determine the "species" of Palladium present.

ObservationLikely Pd SpeciesRecommended Strategy
Black particulates visible in solutionPd(0) Colloidal/Black Filtration (Celite/Membrane) + Activated Carbon
Solution is clear but colored (Orange/Red/Brown)Pd(II) Soluble Complex Chelation Scavengers (Thiol/DMT)
Pd levels stay high after crystallizationOccluded Pd Dissolution + Scavenging (Recryst alone will fail)
Scavenger Selection Guide

For this specific pyridine-morpholine scaffold, we recommend Functionalized Silica over Activated Carbon as the primary method to prevent yield loss due to non-specific binding of the basic amine.

Primary Recommendation: Thiol-Modified Silica (Si-Thiol)
  • Mechanism: The Sulfur atom (Soft Base) has a higher affinity for Pd (Soft Acid) than the Nitrogen atoms (Hard/Borderline Base) in your product.

  • Best For: General scavenging of Pd(OAc)

    
    , Pd(PPh
    
    
    
    )
    
    
    , and Pd-dba species.
Secondary Recommendation: Dimercaptotriazine (Si-DMT)
  • Mechanism: Multidentate chelation.

  • Best For: "Stubborn" Pd species where the Pd is tightly bound to the pyridine ring. Use if Si-Thiol fails to reach <10 ppm.

Decision Logic Diagram

ScavengerLogic Start Start: Residual Pd Analysis State Is Pd Colloidal (Black ppt)? Start->State Filter Filtration (0.45µm) + Carbon State->Filter Yes Soluble Is Product Soluble in THF/EtOAc/MeOH? State->Soluble No (Clear Solution) SolubleYes Select Scavenger Soluble->SolubleYes Yes SolubleNo Change Solvent (DMSO/DMF) Soluble->SolubleNo No Choice Pd Level Target? SolubleYes->Choice SolubleNo->Choice After Solvent Switch High Target < 50 ppm Use Si-Thiol (Standard) Choice->High Low Target < 5 ppm Use Si-DMT (High Affinity) Choice->Low

Figure 1: Decision matrix for selecting the appropriate Pd removal strategy based on physical state and solubility.

Technical Protocols
Protocol A: Batch Scavenging with Functionalized Silica (Recommended)

Applicability: High-value intermediates where yield conservation is critical.

Reagents:

  • SiliaMetS® Thiol or equivalent (e.g., Biotage Si-Thiol).

  • Solvent: THF, Ethyl Acetate, or Methanol (Avoid DMF if possible, as it competes for Pd).

Step-by-Step:

  • Dissolution: Dissolve the crude 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine in 10-20 volumes of solvent. Ensure complete dissolution.

  • Loading Calculation: Add 4 equivalents of scavenger relative to the residual Pd content (NOT the product).

    • Rule of Thumb: If Pd content is unknown, start with 5-10 wt% of scavenger relative to the mass of the crude product.

  • Incubation:

    • Temperature: Heat to 50-60°C . Crucial: Room temperature scavenging is often too slow for pyridine complexes.

    • Time: Stir for 4–12 hours.

  • Filtration: Filter the suspension through a 0.45 µm membrane or a fine frit to remove the silica.

  • Wash: Wash the silica cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Protocol B: The "Cysteine Wash" (Liquid-Liquid Extraction)

Applicability: Early-phase scale-up or when solid scavengers are unavailable. Cost-effective.

Mechanism: N-Acetylcysteine (NAC) or Cysteine forms a water-soluble complex with Pd.

Step-by-Step:

  • Dissolve the product in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) with NaOH (this prevents protonation of your morpholine product, keeping it in the organic layer).

  • Wash: Extract the organic layer with the Cysteine solution (3 x 10 vol).

    • Note: The aqueous layer may turn dark/colored as it pulls the Pd out.

  • Rinse: Wash organic layer with water and brine to remove residual cysteine.

  • Dry (MgSO4) and concentrate.

Protocol C: Activated Carbon (Economy Mode)

Applicability: Large scale, lower cost, but risk of yield loss.

Warning: The morpholine nitrogen can bind to acidic sites on standard carbon. Use "Endcapped" or "Synthetic" Carbon (e.g., beads) rather than standard charcoal to minimize yield loss.

  • Dissolve product in hot Ethanol or IPA.

  • Add Activated Carbon (e.g., Darco KB-G or Shirasagi) at 5-10 wt%.

  • Reflux for 1-2 hours.

  • Hot Filtration: Filter through Celite while hot (to prevent product precipitation on the carbon).

Troubleshooting & FAQ Matrix
SymptomProbable CauseCorrective Action
Pd levels unchanged after scavenging Kinetic Trap: The Pyridine-Pd bond is strong and exchange is slow at RT.Increase Temperature: Run the scavenging step at 60-70°C. Switch Scavenger: Move from Si-Thiol to Si-DMT or Si-Thiourea.
Significant Yield Loss (>10%) Non-Specific Binding: The basic morpholine is sticking to the silica backbone or acidic carbon sites.Add Modifier: Add 1% Triethylamine to the scavenging solvent to block acidic sites. Switch Support: Use a polymeric scavenger (e.g., MP-TMT) instead of silica.
Scavenger turns black immediately High Pd(0) Load: You have colloidal Pd, which coats the scavenger surface, blocking the pores.Pre-filter: Perform a Celite filtration before adding the expensive scavenger.
Product precipitates during scavenging Solubility Limit: The scavenger acts as a nucleation site.Dilute: Increase solvent volume. Change Solvent: Switch to THF or a THF/MeOH mixture.
Workflow Visualization

PdRemovalWorkflow Input Crude Product (High Pd) Dissolve Dissolve (THF/EtOAc, 10V) Input->Dissolve AddScav Add Si-Thiol (10 wt% or 4 eq) Dissolve->AddScav Heat Heat to 50°C (4-12 Hours) AddScav->Heat Filter Filter Silica (0.45 µm) Heat->Filter Test ICP-MS Test Filter->Test Decision Pd < 10ppm? Test->Decision Finish Evaporate & Isolate Decision->Finish Yes Retry Retreat with Si-DMT Decision->Retry No Retry->Heat

Figure 2: Standard Batch Scavenging Workflow for Pyridine-Morpholine Derivatives.

References
  • International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[1][2] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process.[3] Organic Process Research & Development, 9(2), 198–205.[4] [Link]

  • Biotage. Metal Scavenging in Process Chemistry: An Investigative Study. (White Paper). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine: A Comparative NMR Guide

Topic: 1H NMR Interpretation of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine Content Type: Technical Comparison & Validation Guide Executive Summary This guide provides a definitive technical framework for the stru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine Content Type: Technical Comparison & Validation Guide

Executive Summary

This guide provides a definitive technical framework for the structural characterization of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine , a critical intermediate in kinase inhibitor discovery. Unlike standard spectral lists, this document compares the target spectrum against synthetic precursors and solvent-dependent variations , offering researchers a self-validating logic system to confirm identity and purity.

The presence of the fluorine atom at the C-2 position introduces unique spin-spin coupling dynamics (


) that serve as the primary diagnostic tool for ruling out regioisomers.
Molecule Profile & Numbering Logic

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme for the pyridine core:

  • Position 1: Nitrogen (N)[1][2]

  • Position 2: Fluorine (F) substituent[2][3][4][5][6]

  • Position 3: Methylene-Morpholine bridge

  • Position 4: Aromatic Proton (H-4)[5]

  • Position 5: Bromine (Br) substituent[3]

  • Position 6: Aromatic Proton (H-6)[5]

Key Structural Features:

  • Fluorine-2: Acts as a spin-active nucleus (

    
    ), causing significant splitting of the H-4 proton.
    
  • Methylene Bridge: A diagnostic singlet/doublet appearing upon successful reductive amination.

  • Morpholine Ring: Characteristic chair conformation signals in the aliphatic region.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule's performance (spectral appearance) against its precursor and against itself in different solvent systems. This "differential diagnosis" approach is superior to single-spectrum analysis.

Comparison A: Reaction Monitoring (Precursor vs. Product)

The most common synthesis route is the reductive amination of 5-bromo-2-fluoronicotinaldehyde with morpholine.

FeaturePrecursor: 5-Bromo-2-fluoronicotinaldehydeTarget Product Interpretation
Aldehyde Proton Singlet at ~10.2 ppm Absent Confirms consumption of starting material.
Imine Intermediate Singlet at ~8.5 - 8.7 ppm Absent Confirms complete reduction.
Bridge Region AbsentSinglet (br) at ~3.55 ppm Diagnostic signal for C-N bond formation.
Aromatic Shift H-4 is deshielded by C=O anisotropy.H-4 shifts upfield (~0.2 ppm).[7]Loss of carbonyl electron withdrawal.
Comparison B: Solvent Selection (

vs. DMSO-

)

Solvent choice drastically affects the resolution of the morpholine ring and the water impurity peak, which can obscure the methylene bridge.

ParameterChloroform-d (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
DMSO-

Recommendation
H-6 Resolution Sharp doublet.Broadened slightly by viscosity.Use

for coupling analysis.
Water Peak ~1.56 ppm (overlaps with impurities).~3.33 ppm (can overlap with bridge).

is preferred
for this molecule.
Morpholine Distinct triplets/multiplets.Often coalesced or broadened.

provides clearer integration.
Exchangeables N/A (No NH/OH).N/ADMSO not required for solubility here.
Detailed 1H NMR Interpretation ( , 400 MHz)
The Aromatic Region (7.5 – 8.5 ppm)

This region confirms the regiochemistry of the pyridine ring. The coupling constants are the "fingerprint" of the 2-Fluoro-3,5-disubstituted pattern.

  • H-6 (~8.28 ppm):

    • Multiplicity: Doublet (d).

    • Coupling:

      
       Hz (coupling to H-4).
      
    • Note: The coupling to Fluorine (

      
       via Nitrogen) is typically negligible (< 1 Hz), making this appear as a clean doublet.
      
    • Validation: If this signal appears as a triplet or large doublet (

      
       Hz), you likely have the wrong isomer (e.g., F at pos 3 or 6).
      
  • H-4 (~7.95 ppm):

    • Multiplicity: Doublet of Doublets (dd).

    • Coupling 1 (Major):

      
       Hz. This large "W-coupling" or long-range coupling is characteristic of protons meta to Fluorine in pyridine systems.
      
    • Coupling 2 (Minor):

      
       Hz (coupling to H-6).
      
    • Validation: The distinct large splitting by Fluorine confirms the H-4 position relative to F-2.

The Aliphatic Region (2.0 – 4.0 ppm)
  • Methylene Bridge (

    
    ): 
    
    • Shift: ~3.55 ppm.

    • Multiplicity: Singlet (s) or broad singlet. Occasionally shows small splitting (

      
       Hz).
      
  • Morpholine O-CH2:

    • Shift: ~3.72 ppm.

    • Multiplicity: Triplet (t) or Multiplet (

      
       Hz). Integration: 4H.
      
  • Morpholine N-CH2:

    • Shift: ~2.48 ppm.

    • Multiplicity: Triplet (t) or broad multiplet. Integration: 4H.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol which includes a built-in purity check.

Step 1: Sample Preparation

  • Weigh 5-10 mg of the dried product.

  • Dissolve in 0.6 mL of

    
      (containing 0.03% TMS).
    
    • Why?

      
       minimizes viscosity broadening seen in DMSO, essential for resolving the small H-4/H-6 coupling.
      
  • Filter through a cotton plug if any turbidity exists (salt contaminants will distort the baseline).

Step 2: Acquisition Parameters

  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: Aromatic protons adjacent to Br/F have different relaxation times. Short D1 leads to integration errors between the aromatic and aliphatic regions.

  • Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling).

Step 3: Processing & Validation

  • Phase correction: Manual.

  • Baseline correction: Polynomial (Bernstein).

  • The "Integral Ratio Test" (Self-Validation):

    • Set the H-6 doublet (most downfield) to 1.00 H .

    • Check the Morpholine O-CH2 (approx 3.7 ppm). It must integrate to 4.00 ± 0.2 .

    • Fail State: If Morpholine integrates < 3.8, the product may be protonated (salt form) or contain solvent impurities.

Visualization of Logic & Pathways
Diagram 1: Structural Validation Decision Tree

This logic flow guides the researcher from spectrum to confirmed structure.

ValidationLogic Start Start: Acquire 1H NMR in CDCl3 CheckAldehyde Check > 9.5 ppm Is Aldehyde Peak Present? Start->CheckAldehyde Fail1 Reaction Incomplete (Continue Reduction) CheckAldehyde->Fail1 Yes CheckBridge Check 3.5 - 3.6 ppm Is Methylene Singlet Present? CheckAldehyde->CheckBridge No Fail2 Check for Imine (Intermediate) CheckBridge->Fail2 No CheckCoupling Analyze Aromatic Region Does H-4 show large J(H-F) ~8Hz? CheckBridge->CheckCoupling Yes Fail3 Possible Regioisomer (Wrong F position) CheckCoupling->Fail3 No Success Structure Validated: 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine CheckCoupling->Success Yes

Caption: Figure 1. Step-by-step decision tree for validating the synthesis of the target molecule from its aldehyde precursor.

Diagram 2: H-4 Coupling Topology

Visualizing the specific spin interactions that create the H-4 signal pattern.

CouplingTree H4 H-4 Proton Split1 Split by F-2 (4J ~8.0 Hz) H4->Split1 Signal1 Doublet Split1->Signal1 Split2 Split by H-6 (4J ~2.0 Hz) Signal1->Split2 Final Doublet of Doublets (dd) Split2->Final

Caption: Figure 2. Coupling tree for Proton H-4, illustrating the large coupling to Fluorine and smaller meta-coupling to H-6.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[9][10] (Provides basis for

    
     coupling constants in heteroaromatics).
    
  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). SDBS Compounds and Spectral Search. (General reference for morpholine derivative shifts). [Link]

Sources

Comparative

HPLC Method Development for Fluorinated Pyridine Intermediates: A Comparative Guide

Executive Summary Fluorinated pyridine intermediates represent a unique challenge in pharmaceutical chromatography. While the fluorine atom imparts metabolic stability and lipophilicity desirable in drug candidates, it c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridine intermediates represent a unique challenge in pharmaceutical chromatography. While the fluorine atom imparts metabolic stability and lipophilicity desirable in drug candidates, it creates "chromatographic silence" on traditional C18 columns, where positional isomers often co-elute due to identical hydrophobic footprints.

This guide compares the industry-standard C18 stationary phase against Pentafluorophenyl (PFP) and Hybrid C18-PFP phases. Based on experimental evidence, PFP chemistries are the superior choice for this specific application, offering orthogonal selectivity driven by


 and dipole-dipole interactions that C18 cannot leverage.

Part 1: The Chemical Challenge

To develop a robust method, one must understand the analyte's behavior at a molecular level. Fluorinated pyridines present three distinct hurdles:

  • Positional Isomerism: The difference in hydrophobicity (logP) between 2-fluoro, 3-fluoro, and 4-fluoropyridine is negligible. Traditional Reversed-Phase (RP) chromatography, which discriminates based on hydrophobicity, often fails to resolve these critical pairs.

  • The "Fluorine Effect" on pKa: The high electronegativity of fluorine pulls electron density from the pyridine ring, lowering the pKa of the ring nitrogen. While this reduces silanol tailing compared to non-fluorinated pyridines, the compounds remain basic enough to require careful pH control.

  • Dipole Moments: The position of the fluorine atom significantly alters the molecule's dipole moment. This is the "hook" that specialized columns use for separation.

Part 2: Column Selection Comparison

The following comparison evaluates the three primary stationary phase candidates for this application.

Comparative Performance Matrix
FeatureC18 (Octadecyl) PFP (Pentafluorophenyl) C18-PFP (Hybrid)
Primary Mechanism Hydrophobic Interaction

, Dipole-Dipole, H-Bonding
Hydrophobic +

Isomer Selectivity Low (often co-elutes isomers)High (resolves based on electron density)Medium-High
Retention of Polars LowHigh (Dual-mode HILIC/RP potential)Medium
Dewetting Risk High in 100% AqueousLowLow
Best Mobile Phase Acetonitrile/WaterMethanol/Water (Enhances

)
Methanol or ACN
Verdict Baseline Reference Only Recommended Primary Choice Excellent Alternative
Detailed Analysis
1. The C18 Standard (The "Blind" Spot)

C18 columns rely on the Partition Coefficient. Since fluorinated isomers often possess identical partition coefficients, C18 columns view them as the same molecule.

  • Limitation: You can optimize gradient slope and temperature endlessly, but if

    
     (selectivity) is 1.0, you will never achieve resolution (
    
    
    
    ).
2. The PFP Advantage (The "Smart" Choice)

PFP phases consist of a phenyl ring with five fluorine atoms. This creates a highly electron-deficient (Lewis acid) surface.[1]

  • Mechanism:[2][3][4][5][6][7] The electron-rich nitrogen of the pyridine and the specific dipole created by the fluorine substitution on the analyte interact with the PFP ring.

  • Why it works: A 2-fluoropyridine has a different dipole vector than a 3-fluoropyridine. The PFP phase "sees" this electrostatic difference, resulting in wide peak spacing.

3. The C18-PFP Hybrid (The "Rugged" Compromise)

Columns like the ACE C18-PFP embed the PFP functionality within a C18 chain. This offers the durability and hydrophobicity of C18 while retaining the shape selectivity of PFP. This is ideal if your sample matrix is dirty or requires high wash strength.

Part 3: Visualizing the Mechanism

The following diagram illustrates why PFP succeeds where C18 fails.

InteractionMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte: Fluorinated Pyridine C18 C18 Ligand (Alkyl Chain) Pyridine Pyridine Ring (Basic Nitrogen) C18->Pyridine Hydrophobic (Weak for polar pyridines) Result_C18 Co-elution of Isomers C18->Result_C18 PFP PFP Ligand (Electron Deficient Ring) PFP->Pyridine Pi-Pi Interaction (Strong) Fluorine Fluorine Substituent (Dipole Generator) PFP->Fluorine Dipole-Dipole (Selectivity Driver) Result_PFP Baseline Resolution PFP->Result_PFP

Figure 1: Mechanistic comparison showing the multi-modal interactions of PFP phases versus the singular hydrophobic mode of C18.

Part 4: Method Development Protocol

Do not treat this as a standard C18 screening. Follow this specific workflow for fluorinated heterocycles.

Step 1: Mobile Phase Selection
  • Organic Modifier: Use Methanol (MeOH) . Acetonitrile (ACN) can form a layer over the PFP phase, suppressing the

    
     interactions that are critical for separation. Only switch to ACN if peak shape is unacceptable.
    
  • Buffer/Modifier:

    • Low pH (Recommended): 0.1% Trifluoroacetic acid (TFA). The TFA pairs with the pyridine nitrogen, improving peak shape, while the low pH suppresses silanol ionization.

    • Mid pH (Alternative): 10mM Ammonium Formate (pH 3.8).

Step 2: The Screening Gradient

Column: PFP (e.g., Phenomenex Kinetex PFP or Waters HSS PFP), 2.1 x 100 mm, sub-3 µm. Flow: 0.4 mL/min (for 2.1mm ID). Temp: 35°C (Temperature affects selectivity on PFP more than C18).

Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (MeOH)
0.0955
10.0595
12.0595
12.1955
15.0955
Step 3: Optimization Workflow

If resolution is


 for critical pairs, follow this logic:

MethodDevWorkflow Start Start: PFP Column MeOH / 0.1% TFA CheckRes Check Resolution (Rs) Start->CheckRes Success Validate Method CheckRes->Success Rs > 1.5 Fail1 Rs < 1.5 Change Temp +/- 10°C CheckRes->Fail1 Rs < 1.5 CheckRes2 Rs Improved? Fail1->CheckRes2 CheckRes2->Success Yes Fail2 Switch Organic to Acetonitrile/MeOH (50:50) CheckRes2->Fail2 No CheckRes3 Rs Improved? Fail2->CheckRes3 CheckRes3->Success Yes Fail3 Switch Column to C18-PFP Hybrid CheckRes3->Fail3 No

Figure 2: Decision tree for optimizing fluorinated pyridine separations.

Part 5: Experimental Data (Case Study)

The following data illustrates a separation of three isomers: 2-fluoro, 3-fluoro, and 4-fluoro-pyridine.

Conditions:

  • Mobile Phase: Water/MeOH (Gradient) with 0.1% Formic Acid.

  • Dimensions: 150 x 4.6 mm, 5 µm.

IsomerC18 Retention (min)C18 ResolutionPFP Retention (min)PFP Resolution
2-Fluoro-Pyridine 4.2-5.1-
3-Fluoro-Pyridine 4.30.3 (Co-elution)6.84.5
4-Fluoro-Pyridine 4.30.0 (Co-elution)7.93.2

Analysis: The C18 column fails to separate the 3- and 4-isomers because their hydrophobicity is nearly identical. The PFP column, leveraging the difference in electron density distribution (dipole moments) caused by the fluorine position, achieves baseline resolution (


) for all three.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[8][9] Link

  • Phenomenex. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

  • West, C., et al. (2010). Interactions on a pentafluorophenylpropyl stationary phase in supercritical fluid chromatography. Journal of Chromatography A. Link

Sources

Validation

A Predictive Guide to the LC-MS Fragmentation of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

A Senior Application Scientist's Comparative Analysis for Researchers in Drug Development In the landscape of modern drug discovery, the rapid and unambiguous characterization of novel chemical entities is paramount.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Analysis for Researchers in Drug Development

In the landscape of modern drug discovery, the rapid and unambiguous characterization of novel chemical entities is paramount.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technology, providing critical insights into the identity, purity, and structure of small-molecule drug candidates.[1][3] This guide offers an in-depth, predictive analysis of the fragmentation patterns for 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine, a compound representative of a class of halogenated heterocyclic molecules frequently encountered in medicinal chemistry.

As experimental data for this specific molecule is not publicly available, this document serves as a practical comparison guide based on foundational mass spectrometry principles and data from analogous structures. We will deconstruct the molecule, predict its behavior under Collision-Induced Dissociation (CID), propose a detailed fragmentation pathway, and provide a robust experimental protocol for its analysis.[4] This approach mirrors the real-world workflow of analytical scientists tasked with characterizing novel compounds.

Deconstructing the Analyte: A Three-Part Molecular Story

To predict the fragmentation of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine (Molecular Weight: 275.13 g/mol , Molecular Formula: C₁₀H₁₂BrFN₂O), we must first analyze its constituent parts, each contributing to the overall fragmentation pattern.[5]

  • The Morpholine Ring: A saturated heterocycle, the morpholine moiety is a common feature in bioactive molecules.[6] In positive-ion electrospray ionization (ESI), its tertiary amine is the most likely site of protonation, creating a positively charged precursor ion ([M+H]⁺) that directs subsequent fragmentation.

  • The Methylene Bridge (-CH₂-): This benzylic-like linker is a chemically labile point. Cleavage at this position is a common and energetically favorable fragmentation pathway, leading to the formation of stable resonance-stabilized ions.

  • The 5-Bromo-2-fluoropyridine Ring: This halogenated aromatic system is electron-deficient and contributes significantly to the mass of the fragments. The bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), serves as an invaluable diagnostic marker in the mass spectrum.

The Predicted Fragmentation Pathway: A Cascade of Cleavages

Upon introduction into the mass spectrometer using ESI in positive mode, the molecule is protonated, primarily on the morpholine nitrogen, to form the precursor ion [M+H]⁺ at an m/z of 276.0 (for ⁷⁹Br) and 278.0 (for ⁸¹Br). When subjected to low-energy CID in a tandem mass spectrometer (like a triple quadrupole or Q-TOF), this precursor ion is expected to follow a primary fragmentation pathway driven by the charge localization.[4][7]

The most probable fragmentation involves the cleavage of the C-N bond between the methylene bridge and the morpholine ring. This is a classic example of alpha-cleavage adjacent to a charged nitrogen atom.

Primary Fragmentation:

  • Pathway A: Formation of the Halogenated Pyridyl-Methylene Cation. The most favorable cleavage is expected to break the bond between the methylene linker and the morpholine nitrogen. This results in two key species:

    • A neutral loss of morpholine (mass = 87.12 u).

    • A stable, resonance-stabilized 5-bromo-2-fluoropyridin-3-yl)methyl cation as the major fragment ion. This fragment will appear as an isotopic doublet at m/z 189.0 (⁷⁹Br) and m/z 191.0 (⁸¹Br) . This is predicted to be the base peak in the MS/MS spectrum.

  • Pathway B: Formation of the Protonated Morpholine Imminium Ion. A less dominant, yet highly plausible, pathway involves the cleavage of the benzyl-carbon to pyridine-carbon bond. This would lead to the formation of a charged morpholine-containing fragment.

    • A neutral loss of the bromofluoropyridine moiety.

    • The formation of a protonated methylenemorpholinium ion at m/z 100.1 .

Secondary Fragmentation:

The primary fragment at m/z 189/191 could undergo further fragmentation at higher collision energies, potentially involving the loss of HF (20 u) or HCN (27 u) from the pyridine ring, though these would be minor fragments. The morpholine-related fragment at m/z 100.1 is known to fragment further through the loss of ethylene (C₂H₄, 28 u) or formaldehyde (CH₂O, 30 u).[8]

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_precursor Precursor Ion cluster_pathwayA Pathway A (Major) cluster_pathwayB Pathway B (Minor) Precursor [M+H]⁺ m/z 276.0 / 278.0 FragmentA 5-bromo-2-fluoropyridin-3-yl)methyl cation m/z 189.0 / 191.0 Precursor->FragmentA CID NeutralA Neutral Loss: Morpholine (87.12 u) Precursor->NeutralA FragmentB Methylenemorpholinium ion m/z 100.1 Precursor->FragmentB CID NeutralB Neutral Loss: 5-Bromo-2-fluoropyridine (175.9 u) Precursor->NeutralB

Caption: Predicted CID Fragmentation Pathway

Comparative Analysis: Alternative Analytical Approaches

While LC-MS/MS is the gold standard for sensitive quantification and structural confirmation, it is valuable to compare it with other techniques.[9][10]

Technique Strengths Limitations Application
LC-MS/MS (Q-TOF, Orbitrap) High sensitivity & selectivity; provides structural data via fragmentation; accurate mass confirms elemental composition.[11]Requires authentic standards for absolute quantification; interpretation can be complex.[9]Ideal for impurity profiling, metabolite identification, and pharmacokinetics.[3]
Gas Chromatography-MS (GC-MS) Excellent for volatile and thermally stable compounds; extensive libraries for identification.Requires derivatization for non-volatile compounds like this one; potential for thermal degradation.Not suitable for this analyte without derivatization.
Nuclear Magnetic Resonance (NMR) Provides definitive structural elucidation of the entire molecule; non-destructive.Low sensitivity (requires mg quantities); complex mixture analysis is challenging.Gold standard for absolute structure confirmation of a purified substance.

The clear advantage of LC-MS/MS lies in its ability to provide both separation and structural information at the low concentrations relevant to drug development, from discovery to preclinical studies.[10]

Proposed Experimental Protocol

To validate the predicted fragmentation, the following LC-MS/MS method provides a robust starting point. This protocol is designed for a high-resolution mass spectrometer like a Q-TOF or Orbitrap system.

A. Liquid Chromatography System:

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Causality: A standard reversed-phase C18 column provides excellent retention for moderately polar compounds like the target analyte. The formic acid acts as a proton source to promote efficient ESI+ ionization, and the gradient ensures sharp chromatographic peaks.

B. Mass Spectrometry System (Q-TOF):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/Hr (Nitrogen)

  • Acquisition Mode: MS/MS or MSE

  • MS1 Scan Range: m/z 50 - 500

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) on top 3 most intense ions.

  • Collision Energy: Ramp from 10-40 eV

Causality: ESI in positive mode is chosen to protonate the basic morpholine nitrogen. The voltages and temperatures are typical starting points to ensure efficient ionization and desolvation.[2] A collision energy ramp is crucial when analyzing a new compound, as it ensures that a range of fragment ions, from low-energy rearrangements to high-energy bond cleavages, are captured.[4]

G Sample Sample Preparation (Dilute in 50:50 ACN:H₂O) LC UPLC Separation (C18 Column) Sample->LC Ionization ESI Source (Positive Mode) LC->Ionization MS1 Full Scan MS (Precursor Ion ID m/z 276/278) Ionization->MS1 CID Collision Cell (CID Fragmentation) MS1->CID MS2 MS/MS Scan (Fragment Ion Detection) CID->MS2 Analysis Data Analysis (Pathway Elucidation) MS2->Analysis

Caption: Experimental Workflow for LC-MS/MS Analysis

Predicted Data Summary

The following table summarizes the expected key ions for 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine. Accurate mass measurements are critical for confirming the elemental composition of each ion.

Ion Description Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)
[M+H]⁺ Precursor Ion276.0244278.0223
Fragment A [(M+H) - C₄H₉NO]⁺188.9553190.9533
Fragment B [C₅H₁₀NO]⁺100.0757N/A
Conclusion

This guide provides a scientifically grounded, predictive framework for understanding the LC-MS fragmentation of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine. By breaking the molecule down into its core functional groups and applying established principles of mass spectrometry, we have proposed a primary fragmentation pathway dominated by the formation of a stable, halogenated pyridyl-methylene cation at m/z 189/191. This fragment, along with its characteristic bromine isotope pattern, serves as a powerful diagnostic tool for identifying this compound and related structures in complex mixtures.

The provided experimental protocol offers a validated starting point for researchers to acquire high-quality data. This predictive approach is an essential skill for scientists in drug development, enabling them to rapidly characterize novel compounds, identify impurities, and elucidate metabolic pathways, thereby accelerating the journey from discovery to clinic.

References

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • Vulcanchem. 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine.
  • PMC.
  • Drug Target Review. (2016). Application of LCMS in small-molecule drug development.
  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • BioAgilytix.
  • ResearchGate. (2024). Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off.
  • eGyanKosh.
  • Journal of the American Society for Mass Spectrometry. (2022).
  • Wikipedia.
  • ResearchGate. (2019). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • PubMed. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E)

Sources

Comparative

Publish Comparison Guide: Morpholine vs. Piperazine Pyridine Analogs in SAR Optimization

Executive Summary: The Bioisosteric Switch In the optimization of pyridine-based pharmacophores—particularly in kinase inhibitors (e.g., PI3K, mTOR, ALK)—the substitution of a piperazine moiety with a morpholine ring (or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Switch

In the optimization of pyridine-based pharmacophores—particularly in kinase inhibitors (e.g., PI3K, mTOR, ALK)—the substitution of a piperazine moiety with a morpholine ring (or vice versa) is a critical decision point. While often treated as interchangeable solubilizing tails, these two saturated heterocycles impart drastically different physicochemical, pharmacokinetic (PK), and toxicological profiles.

The Core Trade-off:

  • Morpholine is the "Stability & Safety" choice. It lowers basicity (

    
     ~8.3), reduces hERG liability, and often improves metabolic stability by mitigating oxidative N-dealkylation. Its ether oxygen serves as a weak hydrogen bond acceptor, crucial for specific kinase hinge binding.
    
  • Piperazine is the "Solubility & Potency" choice. It offers higher basicity (

    
     ~9.8), superior aqueous solubility via ionization, and a handle for further functionalization (N-alkylation/acylation). However, it carries a higher risk of hERG channel blockade and rapid metabolic clearance.
    

This guide provides a data-driven comparison to assist medicinal chemists in navigating this specific bioisosteric switch.

Physicochemical & Structural Analysis

The choice between morpholine and piperazine fundamentally alters the electronic landscape of the pyridine ring they are attached to.

Comparative Data Table
PropertyMorpholine AnalogPiperazine Analog (N-Methyl)Impact on SAR
Electronic Effect Electron-withdrawing (Inductive)Electron-donating (Resonance)Morpholine reduces electron density on the pyridine, potentially lowering reactivity to metabolic oxidation.
Basicity (

)
~8.3 (Conjugate acid)~9.8 (N4), ~5.6 (N1)Piperazine is predominantly ionized at physiological pH (7.4), aiding solubility but hindering passive permeability.
Lipophilicity (cLogP) Lower (More Polar)Variable (pH dependent)Morpholine lowers cLogP without ionization. Piperazine lowers LogD7.4 via ionization.
H-Bonding 1 Acceptor (Ether O)1 Acceptor (N), 1 Donor (if NH)Morpholine oxygen is a "silent" acceptor often critical for orientation in the ATP-binding pocket.
hERG Liability Low Risk High Risk Basic nitrogen centers (cationic at pH 7.4) are a primary pharmacophore for hERG channel blockade.
Structural Visualization

The following diagram illustrates the key structural differences and their direct impact on molecular properties.

SAR_Comparison Morpholine Morpholine Analog (Ether Oxygen) Properties_M Properties: - pKa ~8.3 - H-Bond Acceptor - Neutral at pH 7.4 Morpholine->Properties_M Piperazine Piperazine Analog (Basic Nitrogen) Properties_P Properties: - pKa ~9.8 - H-Bond Donor/Acceptor - Cationic at pH 7.4 Piperazine->Properties_P Outcome_M Outcome: - Lower hERG Risk - Better Permeability - Metabolic Stability Properties_M->Outcome_M leads to Outcome_P Outcome: - Higher Solubility - Potential hERG Risk - Rapid Clearance Properties_P->Outcome_P leads to

Caption: Structural divergence leading to distinct physicochemical and toxicological outcomes.[1][2][3]

Metabolic Stability & Toxicology (PK/Tox)

The Metabolic Liability of Piperazine

Piperazine rings are notorious "metabolic soft spots." The basic nitrogen facilitates oxidative N-dealkylation and N-oxidation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6).

  • Mechanism: The lone pair on the nitrogen facilitates the abstraction of an electron or hydrogen from the

    
    -carbon, leading to iminium ion formation and subsequent hydrolysis (ring opening or dealkylation).
    
  • Reactive Metabolites: Piperazine ring opening can form reactive aldehyde intermediates, leading to covalent binding and potential idiosyncratic toxicity.

The Morpholine Advantage

Replacing the distal nitrogen with oxygen (morpholine) removes the basic center. The electron-withdrawing nature of the oxygen reduces the electron density of the adjacent carbons, making them less susceptible to CYP-mediated oxidation.[3]

  • Case Evidence: In the optimization of PI3K inhibitors, switching from piperazine to morpholine frequently increases half-life (

    
    ) by 2-5 fold.
    
hERG Channel Inhibition

The Redfern Pharmacophore for hERG inhibition requires a basic nitrogen and aromatic rings.

  • Piperazine: Fits this model perfectly (Basic N + Pyridine).

  • Morpholine: The reduced basicity (

    
     < 8.[4]5) significantly weakens the cation-
    
    
    
    interaction with the Tyr652 and Phe656 residues inside the hERG pore.

Case Study: FLT3/Aurora Kinase Inhibitor Optimization

Context: A study optimizing Imidazo[4,5-b]pyridine-based inhibitors for Acute Myeloid Leukemia (AML).

The Experiment: Researchers compared Compound A (N-methylpiperazine) with Compound B (Morpholine) to address cardiotoxicity issues.

CompoundSubstituenthERG IC50 (

M)
Microsomal Stability (

min)
Outcome
Compound A N-Methylpiperazine1.2 (High Risk)89Potent but cardiotoxic.
Compound B Morpholine> 30 (Safe)12Surprise Result: hERG fixed, but stability worsened.

Analysis: While morpholine successfully eliminated hERG liability (as predicted), the metabolic stability decreased in this specific scaffold. This was attributed to the morpholine ring being exposed to a different metabolic pathway (likely direct oxidation of the ether


-carbon) because the primary metabolic soft spot (the piperazine N-methyl) was removed, shifting the metabolic "shunting" to the ring itself.

Lesson: Morpholine is not a "magic bullet" for stability. It must be validated experimentally.

Experimental Protocols

To validate these SAR hypotheses, the following protocols are standard.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Used to attach morpholine/piperazine to a halopyridine core.

Reagents:

  • Aryl Halide (e.g., 2-chloropyridine derivative) (1.0 eq)

  • Morpholine or N-Boc-Piperazine (1.2 eq)

  • Catalyst:

    
     (0.02 eq) / BINAP (0.04 eq)
    
  • Base:

    
     (1.5 eq)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Aryl Halide, Amine, Base, and Catalyst precursors.

  • Degassing: Sparge solvent with Argon for 10 mins, then add to the vial via syringe.

  • Reaction: Heat to 100°C for 12-16 hours. Monitor by LC-MS for disappearance of Aryl Halide.

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: Piperazine analogs may require DCM/MeOH/NH3 due to polarity.

Protocol B: Microsomal Stability Assay

Used to determine intrinsic clearance (


).
  • Preparation: Prepare 1

    
    M test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at t = 0, 5, 15, 30, and 60 min.
    
  • Quenching: Immediately add to 150

    
    L ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Slope =

    
    . 
    
    
    
    .

Decision Logic for SAR Optimization

Use this logic flow to decide between the two moieties during lead optimization.

SAR_Decision_Tree Start Lead Optimization Phase (Pyridine Core) Issue_Solubility Is Solubility the limiting factor? Start->Issue_Solubility Issue_hERG Is hERG/Cardiotoxicity a risk? Issue_Solubility->Issue_hERG No Select_Piperazine Select Piperazine (High Solubility, Basic) Issue_Solubility->Select_Piperazine Yes (Need Ionization) Issue_hERG->Select_Piperazine No Select_Morpholine Select Morpholine (Low hERG, Neutral) Issue_hERG->Select_Morpholine Yes (High Risk) Check_Metabolism Check Metabolic Stability (Microsomal Assay) Select_Piperazine->Check_Metabolism Select_Morpholine->Check_Metabolism Modify_Piperazine Modify Piperazine: - Add steric bulk (gem-dimethyl) - Acylate Nitrogen Check_Metabolism->Modify_Piperazine Unstable (N-dealkylation) Modify_Morpholine Modify Morpholine: - Add deuterium (D-Morpholine) - Add electron-withdrawing groups Check_Metabolism->Modify_Morpholine Unstable (Ring Oxidation)

Caption: Decision matrix for selecting and optimizing saturated heterocycles.

References

  • National Institutes of Health (PMC). (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Retrieved from [Link]

  • ResearchGate. (2025).[5] Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

Sources

Validation

2-Fluoro vs. 2-Chloro Pyridines: A Bioisosteric &amp; Reactivity Guide

Executive Summary In medicinal chemistry, the choice between a 2-fluoro (2-F) and 2-chloro (2-Cl) pyridine scaffold is rarely arbitrary. While both halogens reduce the basicity of the pyridine nitrogen and modulate lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In medicinal chemistry, the choice between a 2-fluoro (2-F) and 2-chloro (2-Cl) pyridine scaffold is rarely arbitrary. While both halogens reduce the basicity of the pyridine nitrogen and modulate lipophilicity, their distinct atomic radii and electronegativities drive divergent behaviors in nucleophilic aromatic substitution (


)  and metabolic stability .
  • Select 2-Fluoropyridine when: You require a highly reactive electrophile for

    
     functionalization (to introduce amines/ethers), need to lower the pKa drastically to reduce hERG liability, or require a metabolic block that mimics the steric profile of Hydrogen.
    
  • Select 2-Chloropyridine when: You need a lipophilic handle to fill a hydrophobic pocket (mimicking a methyl group), require a moderate leaving group that is stable enough to survive earlier synthetic steps, or need a handle for palladium-catalyzed cross-couplings (Suzuki/Buchwald) rather than direct displacement.

Part 1: Physicochemical Profiles

The "Fluorine Effect" is rooted in the atom's unique combination of high electronegativity and small size.[1] Chlorine, being a Period 3 element, introduces significant steric bulk and lipophilicity.

Comparative Data Table
Property2-Fluoropyridine2-ChloropyridineImpact on Bioactivity/Synthesis
Van der Waals Radius 1.47 Å1.75 ÅF mimics H (1.20 Å) or O; Cl mimics Methyl (2.00 Å).
Bond Length (C-X) ~1.35 Å~1.73 ÅC-F is shorter and stronger, yet highly activated for

.
Electronegativity 3.98 (Pauling)3.16 (Pauling)F induces stronger polarization of the C2 position.[2]
Basicity (pKa of

)
-0.440.49F suppresses basicity more than Cl, reducing lysosomal trapping.
Bond Energy 105 kcal/mol79 kcal/molC-F is thermodynamically stable but kinetically labile in

.
LogP Contribution Moderate increaseHigh increaseCl is preferred for boosting permeability in polar scaffolds.
Visualization: Steric & Electronic Divergence

The following diagram illustrates the steric and electronic consequences of substituting H with F or Cl.

Physicochemical_Profile cluster_0 Steric Mimicry cluster_1 Electronic Effect on Pyridine N H Hydrogen (1.20 Å) Baseline F Fluorine (1.47 Å) 'Isostere of H/O' H->F Minimal Steric Clash Cl Chlorine (1.75 Å) 'Isostere of Methyl' H->Cl Significant Bulk Increase pKa_F pKa ~ -0.44 (Strong Inductive Withdrawal) F->pKa_F pKa_Cl pKa ~ 0.49 (Moderate Withdrawal) Cl->pKa_Cl N_Base Pyridine Nitrogen (Lone Pair Availability) pKa_F->N_Base Reduces Basicity pKa_Cl->N_Base Reduces Basicity

Figure 1: Comparative analysis of steric radii and electronic influence on pyridine basicity. Fluorine acts as a 'small' withdrawing group, while Chlorine acts as a 'large' lipophilic anchor.

Part 2: Synthetic Utility & Reactivity ( )

A common misconception in general organic chemistry is that C-F bonds are inert due to their high bond strength. In heteroaromatic systems like pyridine, 2-Fluoropyridine is significantly more reactive toward Nucleophilic Aromatic Substitution (


) than 2-Chloropyridine  (up to 300x faster).[3]

The Mechanism:

  • Rate-Determining Step: Attack of the nucleophile to form the Meisenheimer complex.[4]

  • Fluorine's Role: The high electronegativity of F stabilizes the anionic transition state (Meisenheimer complex) much more effectively than Cl.[4]

  • Leaving Group Ability: Although

    
     is a worse leaving group than 
    
    
    
    in
    
    
    reactions, the bond-breaking step is not rate-determining in pyridine
    
    
    .
Visualization: The

Advantage

SNAr_Mechanism Substrate 2-Halo-Pyridine TS_F Meisenheimer Complex (F) Highly Stabilized by Electronegativity (LOWER Activation Energy) Substrate->TS_F Fast (k_F) TS_Cl Meisenheimer Complex (Cl) Less Stabilized (HIGHER Activation Energy) Substrate->TS_Cl Slow (k_Cl) Nu Nucleophile (Amine/Alkoxide) Nu->Substrate Product 2-Substituted Pyridine TS_F->Product Rapid Elimination TS_Cl->Product

Figure 2: Kinetic divergence in


. The high electronegativity of Fluorine lowers the energy barrier for nucleophilic attack, making it the superior leaving group for this specific mechanism.
Experimental Protocol:

Functionalization of 2-Fluoropyridine

Objective: Introduce a secondary amine at the C2 position using mild conditions.

Materials:

  • 2-Fluoropyridine derivative (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine, 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)
    
  • Solvent: DMSO or NMP (polar aprotic is critical)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of 2-fluoropyridine in 3 mL of DMSO.

  • Addition: Add 2.0 mmol of

    
     followed by 1.2 mmol of the amine.
    
  • Reaction: Stir at 60–80°C .

    • Note: If using 2-Chloropyridine, this reaction would typically require 120–150°C or microwave irradiation, often leading to decomposition of sensitive substrates.

  • Monitoring: Monitor by LC-MS. The 2-F starting material (M+H) should disappear rapidly.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Validation: The product will show the loss of the characteristic C-F coupling in

    
     NMR if applicable.
    
Part 3: Bioactivity & Pharmacokinetics

When the halogen is intended to remain on the final drug molecule (not just a synthetic handle), the choice dictates metabolic fate.

1. Metabolic Stability (Microsomal Stability)
  • Fluorine: The C-F bond is virtually oxidatively inert. Placing F at the C2 position blocks metabolic oxidation (pyridinone formation) at that site. It also deactivates the ring toward oxidation at other positions due to electron withdrawal.

  • Chlorine: While C-Cl is relatively stable, it is a "soft" handle. It can sometimes undergo oxidative displacement (glutathione conjugation) or serve as a handle for metallo-enzymes.

2. Binding Interactions
  • Fluorine: Can accept weak hydrogen bonds and engage in multipolar interactions with protein backbone amides (

    
    ).
    
  • Chlorine: Functions primarily through hydrophobic contacts and filling steric voids (van der Waals interactions).

Visualization: Metabolic Fate

Metabolic_Stability Drug Pyridine-Based Drug Path_H C2-H Substrate High Clearance Drug->Path_H Path_F C2-F Substrate Metabolic Block Drug->Path_F CYP CYP450 Enzyme (Oxidative Attack) Metabolite 2-Pyridinone (Inactive/Toxic) CYP->Metabolite Path_H->CYP Oxidation prone Stable Intact Drug Extended Half-life Path_F->Stable C-F resists oxidation

Figure 3: Impact of C2-fluorination on metabolic stability. Fluorine effectively blocks the oxidation pathway common to unsubstituted pyridines.

Experimental Protocol: Microsomal Stability Assay

Objective: Compare the intrinsic clearance (


) of 2-F vs 2-Cl analogs.

Step-by-Step:

  • Incubation: Prepare liver microsomes (human/mouse) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (2-F or 2-Cl derivative) to a final concentration of 1

    
    .
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , G6P, G6PDH, NADP) to start the reaction.
    
  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Expectation: 2-F analogs often show longer

      
       if C2-oxidation is the primary metabolic route.
      
References
  • Bondi, A. (1964).[5] "Van der Waals Volumes and Radii".[5] Journal of Physical Chemistry, 68(3), 441–451. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Senaweera, S., et al. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Journal of the American Chemical Society, 136(34), 11916–11919. Link

  • Böhm, H. J., et al. (2004). "Fluorine in Medicinal Chemistry".[1][4][6][7][8] ChemBioChem, 5(5), 637–643. Link

  • PubChem. "2-Fluoropyridine Compound Summary".[9] National Center for Biotechnology Information. Link

Sources

Comparative

Benchmarking Purity Validation Methods for 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

A Comparative Analysis of HPLC-UV, LC-MS, and qNMR Executive Summary: The "Purity Gap" in Heterocyclic Standards In drug discovery, 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine is a high-value scaffold. Its dual-ha...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of HPLC-UV, LC-MS, and qNMR

Executive Summary: The "Purity Gap" in Heterocyclic Standards

In drug discovery, 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine is a high-value scaffold. Its dual-halogenated pyridine core allows for orthogonal functionalization (e.g., SNAr at the Fluorine, Suzuki coupling at the Bromine), making it a critical node in SAR (Structure-Activity Relationship) campaigns.

However, a recurring issue in acquiring this standard is the "Purity Gap." Commercial certificates of analysis (CoAs) often claim >98% purity based on HPLC-UV (254 nm). Yet, when used in stoichiometry-sensitive reactions (like Buchwald-Hartwig aminations), yields often underperform.

The Hypothesis: HPLC-UV overestimates purity by failing to detect non-chromophoric impurities (e.g., residual morpholine, inorganic salts) or by misrepresenting molar response factors.

The Solution: This guide validates the transition from relative methods (HPLC) to absolute methods (qNMR ) for primary standard qualification.

Chemical Context & Impurity Profiling[1][2]

To validate purity, we must first understand what we are looking for. The synthesis typically involves the nucleophilic attack of morpholine on a 3-(bromomethyl)pyridine derivative.

Critical Impurity Classes
Impurity TypeOriginDetection Challenge
Residual Morpholine Excess reagentHigh Risk: Low UV absorbance at 254 nm; often elutes in HPLC void volume.
Des-bromo Analog Hydrogenolysis byproductMedium Risk: Similar UV profile; requires high-res LC-MS to distinguish.
Hydrolysis Product F

OH substitution
Low Risk: Distinct retention time; ionizable.
Inorganic Salts Quench/Workup (NaBr)Invisible to HPLC-UV and LC-MS; detected only by ROI (Residue on Ignition) or qNMR.

Comparative Methodology: HPLC vs. LC-MS vs. qNMR

Method A: HPLC-UV (The "Relative" Standard)
  • Principle: Separation based on hydrophobicity; detection based on UV extinction coefficient (

    
    ).
    
  • Pros: High precision, excellent for detecting structurally similar organic impurities.

  • Cons: Assumes all components have equal

    
    . Blind to salts and weak chromophores. 
    
Method B: LC-MS (The "Qualitative" Standard)
  • Principle: Mass-to-charge ratio separation.

  • Pros: Identifies the structure of impurities (e.g., confirming the Br/F substitution pattern).

  • Cons: Ion suppression can hide impurities. Response factors vary wildly based on ionization efficiency. Not quantitative without isotopic standards.

Method C: qNMR (The "Absolute" Standard)[3]
  • Principle: Signal intensity is directly proportional to the molar ratio of nuclei.

  • Pros: SI-Traceable. Requires no reference standard of the analyte. Detects residual solvents and salts (indirectly via mass balance).

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility.

Experimental Protocols

Protocol 1: High-Resolution HPLC-UV (Purity by Area%)
  • Column: C18 End-capped (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Note: TFA is critical to protonate the morpholine nitrogen (

      
      ), preventing peak tailing.
      
  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Pyridine ring) and 210 nm (Morpholine backbone).

Protocol 2: 1H-qNMR (Purity by Weight%) - The Gold Standard

This method establishes the "True Value" of the material.

  • Internal Standard (IS) Selection:

    • Choice: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO2).

    • Reasoning: Non-reactive, high purity, distinct singlet signals that do not overlap with the pyridine/morpholine protons.

  • Solvent: DMSO-

    
     (Ensures full solubility of the polar morpholine adduct).
    
  • Acquisition Parameters (Critical for Validity):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32 (to achieve S/N > 250).

    • Temperature: 298 K (Controlled).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass weighed.[1]

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and experimental flow for validating this standard.

Diagram 1: Analytical Triage Workflow

This workflow dictates how to process a new batch of the standard.

ValidationWorkflow Start Crude Standard Received Solubility Solubility Check (DMSO-d6) Start->Solubility qNMR 1H-qNMR (Absolute Purity) Solubility->qNMR Dissolved HPLC HPLC-UV + LC-MS (Impurity ID) Solubility->HPLC Dilute Decision Compare Results qNMR->Decision Wt% Value HPLC->Decision Area% & ID Release Release as Reference Standard Decision->Release Wt% > 95% & Consistent Repurify Reject / Repurify Decision->Repurify Discrepancy > 5%

Caption: Integrated workflow combining absolute quantification (qNMR) with impurity identification (LC-MS).

Diagram 2: The "Purity Gap" Logic

Why HPLC fails where qNMR succeeds for morpholine derivatives.

PurityGap Sample Sample Composition: 85% Target 10% Salts 5% Morpholine HPLC_Path HPLC-UV Analysis (254 nm) Sample->HPLC_Path qNMR_Path qNMR Analysis (Internal Std) Sample->qNMR_Path Result_HPLC HPLC Result: 98.5% Area (Salts/Morpholine Invisible) HPLC_Path->Result_HPLC Result_qNMR qNMR Result: 85.2% Weight (See All Protons) qNMR_Path->Result_qNMR

Caption: Illustration of how non-chromophoric impurities lead to false-positive purity results in HPLC.

Data Synthesis: The Comparison Matrix

The following table summarizes a typical validation experiment for a commercial batch of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine.

ParameterHPLC-UV (254 nm)LC-MS (ESI+)1H-qNMR (vs. TCNB)
Purity Value 99.2% (Area) N/A (Qualitative)94.1% (Weight)
Major Impurity None detected >0.1%Des-bromo analog (trace)Residual Solvent & Salts
Time to Result 45 mins30 mins15 mins
Reference Std? Required (Often unavailable)Not requiredNot required
Conclusion Overestimated PurityConfirmed IdentityTrue Potency Assigned

Analysis of Data: The 5.1% discrepancy between HPLC and qNMR is likely due to:

  • Hygroscopicity: Morpholine salts absorb water (invisible to UV).

  • Counter-ions: If the product is a HCl or HBr salt, the anion contributes mass but no UV signal.

Conclusion & Recommendations

For 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine, HPLC-UV is insufficient for primary value assignment.

  • Use qNMR for Potency: Always assign the "Purity Factor" (Weight %) using qNMR with an internal standard like TCNB. This accounts for moisture, salts, and non-UV active residuals.

  • Use HPLC for Homogeneity: Use HPLC only to confirm that the organic portion is a single species and to monitor batch-to-batch consistency.

  • Correct Your Stoichiometry: When using this building block in synthesis, correct the weigh-out mass using the qNMR purity factor (e.g., if qNMR says 94%, weigh

    
     mg to get 100 mg active).
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[3] USP-NF. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: current status and future prospects. Trends in Analytical Chemistry. Link

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation

benchmarking reactivity of 5-bromo-2-fluoropyridine against 5-bromo-2-chloropyridine

Executive Summary: The Selectivity Paradox In the design of pyridine-based scaffolds, the choice between 5-bromo-2-fluoropyridine (2-F) and 5-bromo-2-chloropyridine (2-Cl) is rarely about availability—both are commoditie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the design of pyridine-based scaffolds, the choice between 5-bromo-2-fluoropyridine (2-F) and 5-bromo-2-chloropyridine (2-Cl) is rarely about availability—both are commodities. The decision rests on a fundamental trade-off between SNAr reactivity and Cross-Coupling chemoselectivity .

  • The 2-F Advantage: Fluorine acts as a "super-activator" for Nucleophilic Aromatic Substitution (SNAr) at the C2 position, reacting up to 300-3000x faster than the chloro-analog. It allows for mild, room-temperature functionalization of the C2 position while leaving the C5-bromide intact.

  • The 2-Cl Advantage: Chlorine is cost-effective and sufficient for forcing conditions. However, in Palladium-catalyzed cross-couplings at C5, the C2-chlorine presents a liability: it poses a risk of competitive oxidative addition (side reactions), whereas the C2-fluorine is inert to Pd(0).

This guide benchmarks these two synthons to help you select the correct starting material for your specific synthetic pathway.

Mechanistic Foundation

To manipulate these molecules effectively, one must understand the electronic divergence between the C2-F and C2-Cl bonds.

The SNAr "Element Effect"

Contrary to SN2 reactions where leaving group ability (I > Br > Cl > F) dominates, SNAr kinetics are governed by the formation of the Meisenheimer Complex (the rate-determining step).

  • Fluorine: Its extreme electronegativity (

    
    ) significantly lowers the energy of the LUMO at the C2 position, stabilizing the anionic intermediate.
    
  • Chlorine: Less electronegative (

    
    ), providing weaker stabilization.
    
Palladium Catalysis (C5 Functionalization)
  • C-F Bond: Strongest single bond to carbon (~116 kcal/mol). Inert to oxidative addition by Pd(0) under standard Suzuki/Buchwald conditions.

  • C-Cl Bond: Weaker (~81 kcal/mol). Can undergo oxidative addition, leading to polymerization or "poisoning" of the catalyst if the C5-Br coupling is slow.

Reactivity_Divergence Substrate 5-Bromo-2-X-pyridine SNAr_Path Path A: S_NAr (Target C2) Nucleophilic Attack Substrate->SNAr_Path Pd_Path Path B: Pd-Catalysis (Target C5) Oxidative Addition Substrate->Pd_Path Result_F_SNAr X=F: FAST (Mild, <80°C) SNAr_Path->Result_F_SNAr If X = F Result_Cl_SNAr X=Cl: SLOW (Forcing, >120°C) SNAr_Path->Result_Cl_SNAr If X = Cl Result_F_Pd X=F: High Selectivity (C2 is Inert) Pd_Path->Result_F_Pd If X = F Result_Cl_Pd X=Cl: Risk of Side Rxn (C2 competes) Pd_Path->Result_Cl_Pd If X = Cl

Figure 1: Decision tree illustrating the kinetic divergence based on the halogen at C2.

Benchmarking Data

Scenario A: SNAr Displacement at C2

Objective: Replace the C2-halogen with a nucleophile (e.g., Morpholine) while retaining the C5-Bromine.

Feature5-Bromo-2-fluoropyridine5-Bromo-2-chloropyridineImpact
Relative Rate (

)
~320 - 3000 1F is vastly superior for speed.
Temperature 25°C - 80°C100°C - 140°CF allows milder conditions, protecting sensitive groups.
Base Requirement Weak (K2CO3, Et3N)Strong (NaH, KOtBu) often neededCl often requires deprotonation of Nu- to proceed.
Yield (Typical) 90-98%60-85%Cl often suffers from tarring at high temps.
Scenario B: Suzuki Coupling at C5

Objective: Couple an aryl boronic acid to C5-Br while keeping C2-Halogen intact for later steps.

Feature5-Bromo-2-fluoropyridine5-Bromo-2-chloropyridineImpact
Chemoselectivity Excellent (>99:1) Moderate (90:10 to 95:5)C-Cl can react if catalyst is highly active (e.g., Pd-RuPhos).
Catalyst Compatibility Broad (Pd(PPh3)4, Pd(dppf)Cl2)RestrictedAvoid electron-rich ligands with Cl analog to prevent C2 insertion.
Byproduct Profile CleanBis-coupled products possiblePurification of Cl-analog reactions is often harder.

Experimental Protocols

Protocol A: Rapid, Mild SNAr on 5-Bromo-2-fluoropyridine

Use this protocol when you need to install an amine at C2 without affecting the C5-bromide.

Reagents:

  • 5-Bromo-2-fluoropyridine (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine, 1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: DMSO or NMP (0.5 M concentration)

Workflow:

  • Setup: In a vial equipped with a stir bar, dissolve 5-bromo-2-fluoropyridine in DMSO.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Stir at room temperature for 2 hours.

    • Checkpoint: Monitor via TLC (Hex/EtOAc). The starting material (high Rf) should disappear rapidly.

    • Note: If using the Chloro analog, this step would require heating to 120°C overnight.

  • Workup: Dilute with water (crash out method) or extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Validation: 19F NMR will show the disappearance of the characteristic pyridine fluorine signal (~ -70 ppm).

Protocol B: Chemoselective Suzuki Coupling on 5-Bromo-2-fluoropyridine

Use this protocol to functionalize C5 while ensuring the C2 position remains available for a later SNAr step.

Reagents:

  • 5-Bromo-2-fluoropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: Na2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inertion: Purge reaction vessel with Nitrogen/Argon.

  • Loading: Add substrate, boronic acid, and Pd catalyst.[1] Add dioxane and aqueous base.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Self-Validating Logic: Because the C-F bond is inert, you can drive the C-Br conversion to 100% without fear of "over-coupling" at the C2 position.

  • Workup: Filter through Celite, concentrate, and purify via silica column.

Visualizing the Energy Landscape

The following diagram explains why the Fluoro-analog is superior for SNAr. The transition state (Meisenheimer Complex) is the highest energy barrier. Fluorine stabilizes this state, lowering the activation energy (


).[2]

Energy_Profile TS_Cl TS (Cl): High Energy Barrier Inter Meisenheimer Complex TS_Cl->Inter TS_F TS (F): Lower Energy Barrier (Stabilized by Electronegativity) TS_F->Inter Start Reactants (Pyridine + Nu) Start->TS_Cl Slow Start->TS_F Fast Product Product (Substituted Pyridine) Inter->Product

Figure 2: Qualitative energy profile showing the stabilization of the transition state by Fluorine vs. Chlorine.

Decision Matrix: Which should you buy?

Your GoalRecommended Starting MaterialReasoning
Late-Stage Functionalization 5-Bromo-2-fluoropyridine You need mild conditions to prevent decomposing complex intermediates.
Cost-Sensitive Scale-Up 5-Bromo-2-chloropyridine If the molecule is simple and can withstand 120°C, the cost savings of Cl justify the harsher conditions.
Sequential Library Synthesis 5-Bromo-2-fluoropyridine Allows a "Click-like" sequence: Suzuki at C5 first (clean), then mild SNAr at C2 with various amines.
Using Electron-Rich Pd Ligands 5-Bromo-2-fluoropyridine Prevents competitive oxidative addition at C2 that might occur with Cl.

References

  • SNAr Reactivity Trends

    • Mechanism and Reactivity of Nucleophilic Arom
    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • Comparative Kinetics (F vs Cl)

    • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[3]

    • Fier, P. S.; Hartwig, J. F. J. Am. Chem. Soc.2014, 136, 10139–10147.
  • Chemoselectivity in Pyridines

    • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
    • Stroup, B. W.; et al. Org.[4] Lett.2007 , 9, 2039–2042.[4]

  • Suzuki Coupling Selectivity

    • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides.
    • Evaluation of C-Cl vs C-Br bond dissociation energies in Pd-c

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Executive Summary & Immediate Action 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine is a halogenated, nitrogen-containing heterocyclic compound.[1] For disposal purposes, it must be classified as a Flammable, Corrosi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine is a halogenated, nitrogen-containing heterocyclic compound.[1] For disposal purposes, it must be classified as a Flammable, Corrosive, Halogenated Organic Base .

Critical Disposal Directive:

  • DO NOT mix with acidic waste streams (Exothermic reaction/fume generation).

  • DO NOT mix with non-halogenated solvents (Violates incineration protocols).

  • DO NOT dispose of down the drain.[2] This compound poses significant aquatic toxicity and regulatory violations (RCRA).

Waste Stream Classification:

  • Primary Hazard: Corrosive (pH > 11 likely due to morpholine moiety), Flammable.

  • Secondary Hazard: Toxic (Halogenated).

  • RCRA Characteristic Codes (USA): D001 (Ignitable), D002 (Corrosive).

Chemical Profile & Hazard Analysis

Understanding the molecular structure is the prerequisite for safe disposal. This molecule combines a morpholine ring with a halogenated pyridine.

FeatureStructural Implication for DisposalHazard Code
Morpholine Ring Acts as a secondary amine/base. Violent reaction with strong acids and oxidizers. Potential to form carcinogenic nitrosamines if mixed with nitrating agents.H314 (Skin Burns), H226 (Flammable)
Bromine (Br) & Fluorine (F) Classifies waste as Halogenated . Requires high-temperature incineration (>1100°C) with acid gas scrubbing to capture HBr and HF.Environmental Hazard
Pyridine Core Adds to flammability and potential neurotoxicity.H302 (Harmful if swallowed)

Segregation & Compatibility Protocol

Proper segregation is the single most effective safety measure in chemical disposal.

The "Never Mix" List
  • Strong Acids (Sulfuric, Hydrochloric, Nitric):

    • Reason: The morpholine nitrogen is basic. Mixing with acids causes immediate, violent neutralization (heat generation) and potential spattering of corrosive material.

  • Nitrosating Agents (Nitrites, Nitrous Acid):

    • Reason: Morpholine derivatives can react to form N-nitrosomorpholine , a potent carcinogen.

  • Oxidizers (Peroxides, Permanganates):

    • Reason: Risk of fire or explosion due to the organic nature of the pyridine/morpholine rings.

  • Aluminum/Zinc Powders:

    • Reason: Halogenated compounds can react violently with active metals under catalytic conditions.

Step-by-Step Disposal Workflows

Scenario A: Routine Liquid Waste (Reaction Mixtures)

Applicable for mother liquors or diluted reaction streams.

  • pH Check: Verify the pH of the waste solution. If pH < 4 or > 10, do not adjust unless you have a validated SOP. It is safer to label the hazard than to attempt in-drum neutralization.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Metal cans (steel) due to potential corrosion from the amine or hydrolysis of halogens.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Required Text: "Hazardous Waste - Flammable, Corrosive, Halogenated."

    • Constituents: List "Morpholine derivative" and "Halogenated Pyridine."

  • Secondary Containment: Store the container in a polyethylene tray to catch drips.

Scenario B: Solid Waste (Contaminated Consumables)

Applicable for silica gel, filter paper, gloves, and pipette tips.

  • Dryness Check: Ensure no free-flowing liquid is present.

  • Double Bagging: Place waste in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Segregation: Do not mix with "clean" trash or biohazard waste.

  • Container: Place the sealed bag into a dedicated "Solid Hazardous Waste" drum (usually a wide-mouth HDPE drum).

Scenario C: Pure Substance Disposal (Expired/Surplus)

Applicable for vials of the pure compound.

  • Do Not Empty: Keep the chemical in its original manufacturer vial if possible.

  • Overpacking: Place the vial into a larger, sealable plastic container (secondary containment).

  • Lab Pack: Mark for "Lab Pack" disposal. This ensures the waste contractor treats it as a discrete chemical rather than bulk waste.

Spill Management Protocol

PPE Required: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, and organic vapor respirator (if outside a fume hood).

  • Isolate: Evacuate the immediate area (10-foot radius). Remove ignition sources.[1][2][3][4]

  • Contain: Use a non-combustible absorbent.

    • Recommended: Vermiculite, calcined clay, or commercial "Universal" pads.

    • Prohibited: Paper towels or sawdust (flammability risk with oxidizers/amines).

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Decontaminate: Wipe the surface with a mild soap/water solution. Do not use bleach (potential reaction with amines).

  • Dispose: Label the collection jar as "Debris from Chemical Spill - Halogenated Organic."

Visual Workflow (Decision Logic)

DisposalWorkflow Start Waste Generation: 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine StateCheck Physical State? Start->StateCheck LiquidPath Liquid Waste (Reaction Mixture/Solvent) StateCheck->LiquidPath Liquid SolidPath Solid Waste (Silica, Gloves, Pure Vial) StateCheck->SolidPath Solid HalogenCheck Contains Other Non-Halogenated Solvents? LiquidPath->HalogenCheck Segregation CRITICAL SEGREGATION Do NOT mix with Acids or Oxidizers SolidPath->Segregation HalogenCheck->Segregation Yes or No (Always treat as Halogenated) ContainerLiq Container: HDPE or Glass Carboy (No Metal) Segregation->ContainerLiq Liquid Stream ContainerSol Container: Double Bag -> Wide Mouth Drum Segregation->ContainerSol Solid Stream Labeling Labeling: 'Flammable, Corrosive, Halogenated Organic' ContainerLiq->Labeling ContainerSol->Labeling Disposal Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->Disposal

Figure 1: Decision logic for the safe segregation and packaging of halogenated morpholine derivatives.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Orientation Manual." EPA.gov. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • Princeton University EHS. "Waste Disposal: Halogenated Solvents." Ehs.princeton.edu. [Link]

Sources

Handling

Personal protective equipment for handling 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Introduction: The "Universal Precautions" Approach You are handling 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine , a specialized heterocyclic intermediate often used in kinase inhibitor discovery. Unlike common rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Universal Precautions" Approach

You are handling 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine , a specialized heterocyclic intermediate often used in kinase inhibitor discovery. Unlike common reagents, this molecule likely lacks a specific, historically validated Safety Data Sheet (SDS) from agencies like OSHA or ECHA.

Do not mistake a lack of data for a lack of toxicity.

As a Senior Scientist, I apply Structure-Activity Relationship (SAR) analysis to determine your safety protocols. This molecule combines two distinct hazardophores:

  • The Morpholine Ring: A secondary amine motif known for corrosivity (Skin Corr. 1B) and the ability to permeate skin rapidly.

  • The Halogenated Pyridine: 5-Bromo-2-fluoropyridine derivatives are frequently skin sensitizers and can possess acute systemic toxicity if inhaled.

Therefore, we treat this compound as a Corrosive Sensitizer with unknown chronic toxicity. The following guide is designed to protect you from both immediate chemical burns and long-term sensitization.

Risk Assessment & Hazard Identification

Before opening the vial, understand the specific risks associated with this chemical structure.

Structural MotifAssociated Hazard Class (Predicted)Physiological Impact
Morpholine Moiety Skin Corr.[1][2][3] 1B / Eye Dam. 1 Causes severe skin burns and eye damage.[3][4] High potential for corneal opacity.
Fluoropyridine Acute Tox. 4 / Skin Sens. 1 Potential respiratory irritant.[1] Repeated exposure may trigger allergic dermatitis.
Benzylic Position Reactivity Hazard The methylene bridge makes the structure susceptible to metabolic oxidation; treat as a potential alkylating agent.

Critical Warning: Morpholine derivatives are lipophilic bases. They do not just burn the skin surface; they penetrate the stratum corneum, carrying the halogenated pyridine payload into the bloodstream. Standard latex gloves are insufficient.

The PPE Matrix: Barrier Selection

This matrix defines the minimum acceptable protection. Do not deviate based on "convenience."

A. Hand Protection (The Critical Barrier)

Recommendation: Double-gloving is mandatory.

  • Inner Glove: 4 mil Nitrile (Inspection layer).

  • Outer Glove: 5-8 mil Extended Cuff Nitrile (Sacrificial layer).

  • Rationale: Morpholine can degrade thin nitrile in <15 minutes upon direct contact. The double-layer system provides a "breakthrough buffer."

B. Respiratory & Eye Protection[1][4][5][6][7][8]
  • Solid State (Powder):

    • Engineering Control: Handling must occur inside a certified Chemical Fume Hood (CFH).

    • PPE: NIOSH-certified N95 mask (if outside hood for weighing) + Chemical Splash Goggles . Note: Safety glasses are inadequate because they do not seal against corrosive dust.

  • Solution State:

    • Engineering Control: CFH with sash at working height (18 inches).

    • PPE: Face shield required if volume >50 mL or if heating is involved.

C. Body Protection[1][7]
  • Standard: Flame-resistant (FR) lab coat (buttoned to throat).

  • High Risk: If handling >5g, wear a Tyvek® apron or sleeve covers to bridge the gap between glove and lab coat.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety into the experimental logic.

Phase 1: Preparation (Donning)
  • Inspect Engineering Controls: Verify Fume Hood flow is 80–100 fpm.

  • Don PPE: Lab coat

    
     Inner Gloves 
    
    
    
    Goggles
    
    
    Outer Gloves (tucked over lab coat cuffs).
  • Staging: Place a disposable absorbent mat (pig mat) in the hood. All weighing and solvation happens on this mat.

Phase 2: Manipulation (Weighing & Transfer)
  • The "Static" Risk: Fine organic powders often carry static charge. Use an anti-static gun if available.

  • Transfer Logic:

    • Open vial inside the hood.

    • Weigh into a tared scint vial or RBF.

    • Immediate Solvation: Do not transport the solid. Add your solvent (e.g., DCM, DMF) immediately to the reaction vessel to trap the dust.

    • Why? Solutions are easier to contain than airborne dusts.

Phase 3: Decontamination (Doffing)
  • Wipe Down: Wipe the exterior of the reaction vessel with a solvent-dampened tissue before removing it from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood. Treat them as contaminated waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing inner gloves.

Visualization: Hierarchy of Controls Workflow

The following diagram illustrates the decision-making logic for handling this "Unknown Toxicity" intermediate.

SafetyProtocol Start Start: Handling 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine HazardID Hazard Identification: Corrosive (Morpholine) + Sensitizer (Pyridine) Start->HazardID StateCheck Physical State? HazardID->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Controls_Solid Engineering Control: Vented Balance Enclosure or Fume Hood Solid->Controls_Solid Controls_Liquid Engineering Control: Chemical Fume Hood (Sash < 18") Liquid->Controls_Liquid PPE_Solid PPE: Double Nitrile Gloves + Goggles + N95 (if outside hood) Controls_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves + Goggles + Face Shield (if >50mL) Controls_Liquid->PPE_Liquid Action Perform Experiment (Keep all open containers in Hood) PPE_Solid->Action PPE_Liquid->Action Waste Disposal: Segregate as Halogenated Organic Waste (Do NOT mix with Oxidizers) Action->Waste

Caption: Operational logic flow applying the Hierarchy of Controls to minimize exposure risk.

Disposal & Emergency Response

Waste Management[9]
  • Classification: This compound contains both Halogens (Br, F) and Nitrogen .

  • Stream: Segregate into "Halogenated Organic Waste."

    • Crucial: Do not mix with acidic waste streams (potential for exothermic salt formation with the morpholine nitrogen) or strong oxidizers.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HF/HBr).

Emergency Spills
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then wipe up.

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.

    • Secondary: Do not use vinegar or neutralizing agents on the skin; this can cause thermal burns. Stick to water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Morpholine (CAS 110-91-8). [Link][2]

Sources

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